molecular formula C10H12BrNO2S B1290816 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide CAS No. 1016860-62-0

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Cat. No.: B1290816
CAS No.: 1016860-62-0
M. Wt: 290.18 g/mol
InChI Key: ZVJDZMGIZMQYIC-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJDZMGIZMQYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640822
Record name 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016860-62-0
Record name 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Structural Elucidation

In the landscape of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional architecture is paramount. Cyclic sulfonamides, particularly the isothiazolidine 1,1-dioxide (γ-sultam) scaffold, represent a class of compounds with significant therapeutic potential.[1][2] The specific substitution pattern in 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide—featuring a halogenated aromatic ring—suggests possible modulations in biological activity and pharmacokinetic properties, driven by subtle changes in molecular conformation and intermolecular interactions.

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of the title compound. While a published structure for this specific molecule is not currently available, the principles and protocols detailed herein are derived from established best practices in small molecule crystallography and analysis of analogous structures.[1][3][4] We will proceed by treating the title compound as a novel candidate for analysis, explaining the causality behind each experimental and computational step. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to elucidate the structures of similar N-aryl γ-sultams.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient route to N-aryl substituted isothiazolidine-1,1-dioxides involves the reaction of a primary amine with vinylsulfonamide precursors.[5] For the title compound, this would entail the sulfonation of 4-bromo-3-methylaniline with (2-chloroethyl)sulfonyl chloride, followed by an intramolecular cyclization reaction.

G cluster_synthesis Synthetic Route A 4-Bromo-3-methylaniline B (2-Chloroethyl)sulfonyl chloride C Intermediate Vinyl Sulfonamide D 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a single, well-ordered crystal, typically with dimensions of at least 0.1 mm in two of three dimensions, free of cracks and defects.

Field-Proven Insight: The choice of solvent is critical. A systematic screening approach using a range of solvents with varying polarities is recommended. For sulfonamides, common successful solvents include acetone, acetonitrile, ethanol, and ethyl acetate, often in binary mixtures with less polar solvents like hexane or water to induce slow precipitation.[6]

Experimental Protocol: Slow Evaporation Method

  • Dissolution: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone) in a small, clean vial. Ensure complete dissolution, warming gently if necessary.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Precipitation & Evaporation: Add a less-polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid. Add a single drop of the primary solvent to redissolve the precipitate.

  • Incubation: Loosely cap the vial (or cover with perforated parafilm) and leave it in a vibration-free environment at a constant temperature. Evaporation over several days to weeks should yield single crystals.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the angles and intensities of the diffracted beams.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A well-formed crystal is selected under a microscope. It is carefully mounted on a glass fiber or a nylon loop using a minimal amount of cryo-oil or specialized glue.[7]

  • Cryo-cooling (Self-Validation): The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This critical step minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.[7] A successful cryo-condition is self-validating; the diffraction pattern will show sharp, well-defined spots.

  • Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). Monochromatic X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, are used.[3]

  • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. A complete dataset requires collecting data over a sufficient range of orientations to measure the intensities of a large number of unique reflections.[8]

Structure Solution and Refinement: From Data to Molecular Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a three-dimensional atomic model.[9] This workflow is expertly handled by integrated software suites like Olex2, which provides a graphical interface for powerful underlying programs like SHELX.[10][11][12]

G

Step-by-Step Methodology using SHELX within Olex2:

  • Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell parameters, space group, and a list of reflection intensities (.hkl file).

  • Structure Solution (Direct Methods): The SHELXS program is used to solve the "phase problem."[13] It uses statistical methods to estimate initial phases for the strongest reflections, which allows for the calculation of an initial electron density map. The heaviest atom, Bromine, in the title compound would provide a strong scattering center to facilitate this process.

  • Initial Model Building: Peaks in the initial electron density map are assigned to atomic positions. For the title compound, the distinctive geometry of the phenyl ring and the SO₂ group would be recognizable.

  • Structure Refinement (Least-Squares): The SHELXL program is used to iteratively refine the atomic model (positions, occupancies, and thermal displacement parameters) to achieve the best possible fit with the experimental diffraction data.[14] Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.[3]

  • Validation: The final refined model is rigorously checked for geometric and crystallographic consistency using tools like PLATON.[15] This includes checking for missed symmetry, analyzing intermolecular contacts (like hydrogen bonds), and generating a final validation report (CIF file).

Analysis of the Crystal Structure: Insights from the 3D Model

The final refined structure provides a wealth of information. For 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, the analysis would focus on several key areas.

Molecular Geometry

The analysis would confirm the covalent structure and reveal the precise bond lengths, bond angles, and torsion angles. Of particular interest would be:

  • The geometry around the sulfur atom, which is expected to be tetrahedral.

  • The conformation of the five-membered isothiazolidine ring.

  • The relative orientation of the phenyl ring with respect to the sultam ring.

Hypothetical Crystallographic Data

Based on published structures of similar N-aryl sultams, we can anticipate the key crystallographic parameters.[1][3] The following table summarizes this hypothetical data for the title compound.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₀H₁₁Br NO₂SDefines the atomic composition of the asymmetric unit.
Formula Weight292.17 g/mol Molar mass of the compound.
Crystal SystemMonoclinicA common crystal system for this class of compounds.[1]
Space GroupP2₁/cA frequently observed centrosymmetric space group for organic molecules.
a, b, c (Å)a ≈ 11, b ≈ 7, c ≈ 12Dimensions of the unit cell.
β (°)≈ 104°The angle of the monoclinic unit cell.[1]
Volume (ų)≈ 900The volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated)≈ 1.7 g/cm³Calculated density based on formula weight and unit cell volume.
R-factor (R1)< 0.05A key indicator of the quality of the refinement; lower is better.
Goodness-of-Fit (GooF)≈ 1.0Should be close to 1 for a good refinement.
Supramolecular Assembly and Intermolecular Interactions

A crucial aspect of crystal structure analysis is understanding how molecules pack together in the solid state. This is governed by non-covalent interactions. For the title compound, PLATON would be used to analyze:

  • Hydrogen Bonds: While the core structure lacks strong hydrogen bond donors, weak C-H···O interactions involving the sulfonyl oxygens are highly probable and play a significant role in crystal packing.[16]

  • Halogen Bonding: The bromine atom could participate in Br···O or other weak halogen bonding interactions, which are increasingly recognized as important in drug design and materials engineering.

  • π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

Conclusion

The structural elucidation of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide via single-crystal X-ray diffraction provides the definitive, atomic-level blueprint of the molecule. This guide outlines a robust and validated workflow, from synthesis and crystallization to data analysis and interpretation. The resulting 3D model is not merely a picture; it is a foundational piece of data that informs our understanding of structure-activity relationships, guides further synthetic efforts, and provides critical insights for drug development and materials science professionals. The methodologies described herein are grounded in decades of crystallographic expertise and represent the gold standard for small molecule structure determination.[7][9][17]

References

  • The Crystal Structure of N-(1-Arylethyl)-4-methyl- 2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides as the Factor Determining Biological Activity Thereof. (2019). MDPI. [Link]

  • Selected sultams of high practical significance. (n.d.). ResearchGate. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (2021). National Institutes of Health (NIH). [Link]

  • Olex2. (n.d.). OlexSys. [Link]

  • THE PLATON HOMEPAGE. (n.d.). Utrecht University. [Link]

  • X-ray diffraction spectra of the sulfonamides as original samples. (n.d.). ResearchGate. [Link]

  • Small Molecule Structure Solution and Refinement. (n.d.). HKL-xray. [Link]

  • Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. (2022). ResearchGate. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2022). MDPI. [Link]

  • X-ray single-crystal diffraction. (n.d.). Institute of Physics of the Czech Academy of Sciences. [Link]

  • A rationalization for the structure‒activity relationship of α-functionalized β-enamino γ-sultams. (2023). Max Planck Society. [Link]

  • OlexSys. (n.d.). OlexSys. [Link]

  • PLATON for Windows. (n.d.). Utrecht University. [Link]

  • User guide to crystal structure refinement with SHELXL. (n.d.). Reza Latifi. [Link]

  • Olex2. (n.d.). Wikipedia. [Link]

  • Single-crystal X-ray Diffraction. (2018). SERC Carleton. [Link]

  • Crystal structure refinement with SHELXL. (2015). National Institutes of Health (NIH). [Link]

  • Chemical structure of the synthesized thiazolidine derivatives (A3–9). (n.d.). ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]

  • Solve a small-molecule structure. (n.d.). CCP4 Wiki. [Link]

  • Product Class 15: Isothiazoles. (n.d.). Thieme. [Link]

  • PLATON INTRO. (n.d.). MIT. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Olex2. (n.d.). University of Cambridge. [Link]

  • Olex2 download. (n.d.). SourceForge. [Link]

  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (2016). ResearchGate. [Link]

  • PLATON, A set of Tools for the Interpretation of Structural Results. (n.d.). Utrecht University. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PubMed. [Link]

  • Refinement of Disorder with SHELXL. (n.d.). MIT. [Link]

  • Small molecules: the PLATON toolbox. (n.d.). International Union of Crystallography. [Link]

  • Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. (2016). ResearchGate. [Link]

  • Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. (2022). MDPI. [Link]

  • Isothiazolidine, 2-dodecyl-, 1,1-dioxide. (n.d.). PubChem. [Link]

Sources

Discovery and Initial Synthesis of Novel Isothiazolidine 1,1-Dioxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazolidine 1,1-dioxide (cyclic sulfonamide or


-sultam) scaffold represents a high-value pharmacophore in modern medicinal chemistry. Unlike their acyclic sulfonamide counterparts, sultams offer rigidified vector orientation of the sulfonyl and amine functionalities, enhancing binding affinity through entropy reduction. This scaffold serves as a critical bioisostere for 

-lactams and has demonstrated potency in inhibiting HIV-1 protease, 5-lipoxygenase (5-LOX), and matrix metalloproteinases (MMPs).

This guide details the strategic discovery and synthesis of novel isothiazolidine 1,1-dioxides, focusing on a modular intramolecular Michael addition strategy . This approach allows for the rapid generation of diverse libraries required for Structure-Activity Relationship (SAR) profiling.

Strategic Rationale & Retrosynthetic Architecture

The Pharmacophoric Advantage

The sultam ring system provides distinct physicochemical advantages over acyclic sulfonamides:

  • Metabolic Stability: The cyclic nature protects the nitrogen from rapid oxidative dealkylation.

  • Acidity Modulation: The pKa of the sultam NH (typically 10-11) is lower than that of carboxamides, influencing hydrogen bond donor capability.

  • Geometry: The

    
     group enforces a tetrahedral geometry that mimics the transition state of peptide hydrolysis, making it an ideal protease inhibitor warhead.
    
Retrosynthetic Analysis

To access novel substitutions at the C3, C4, and C5 positions, we employ a disconnection strategy that utilizes readily available vinyl sulfonamides. This pathway avoids harsh cyclization conditions and allows for late-stage diversification.

Retrosynthesis Target Target: Isothiazolidine 1,1-dioxide Inter1 Intermediate: Acyclic Vinyl Sulfonamide Inter1->Target Intramolecular Michael Addition SM1 Start: Primary Amine SM1->Inter1 Sulfonylation SM2 Start: 2-Chloroethanesulfonyl Chloride SM2->Inter1 Elimination

Figure 1: Retrosynthetic logic flow for accessing the sultam core via vinyl sulfonamide intermediates.

Core Synthesis Protocol: Intramolecular Carbo-Michael Cyclization

This protocol focuses on the Intramolecular Carbo-Michael Addition of vinyl sulfonamides. This method is superior to direct alkylation for generating C-substituted analogs because it creates a new carbon-carbon bond under mild conditions, often with high diastereoselectivity.

Experimental Design & Causality
  • Substrate: Vinyl sulfonamides bearing an electron-withdrawing group (EWG) or a nucleophilic carbon tether.

  • Base Selection (DBU vs. NaH): We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . Unlike NaH, DBU is soluble in organic solvents and provides a "soft" deprotonation, minimizing polymerization of the vinyl group.

  • Solvent (Acetonitrile): Chosen for its high dielectric constant, which stabilizes the transition state of the polar cyclization without participating in nucleophilic attack.

Step-by-Step Methodology

Reaction Scale: 1.0 mmol (Standardized for initial library synthesis)

  • Precursor Preparation:

    • Dissolve the N-alkyl-2-chloroethanesulfonamide precursor (1.0 equiv) in dry

      
       (0.1 M).
      
    • Add

      
       (2.5 equiv) dropwise at 0°C to induce elimination, yielding the vinyl sulfonamide in situ.
      
    • Checkpoint: Verify formation of vinyl protons via TLC or crude NMR (distinct multiplet at

      
       5.8–6.5 ppm).
      
  • Cyclization Reaction:

    • Transfer the vinyl sulfonamide (1.0 mmol) to a flame-dried round-bottom flask under Argon.

    • Dissolve in anhydrous

      
       (10 mL).
      
    • Add the carbon nucleophile precursor (e.g., malonate derivative attached to Nitrogen) if not already tethered, OR induce the tethered cyclization.

    • Activation: Add DBU (0.2 equiv for catalytic, 1.1 equiv for stoichiometric) at room temperature.

    • Reflux: Heat the mixture to 60°C. Monitor by TLC (EtOAc/Hexane 1:1). Reaction is typically complete in 4–6 hours.

  • Workup & Purification:

    • Quench with saturated

      
       solution (5 mL).
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography on silica gel. Sultams are polar; start elution with 20% EtOAc/Hexanes and gradient to 60%.

Reaction Optimization Data

The following table summarizes optimization studies for the cyclization of a model substrate (N-benzyl-vinylsulfonamide derivative).

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1

(2.0)
DMF801245Significant decomposition observed.
2NaH (1.1)THF0 to RT262Fast, but side products (dimerization).
3DBU (0.2)

60 5 88 Clean conversion; high atom economy.
4TEA (3.0)DCM402415Base too weak for efficient cyclization.

Mechanistic Insight & Validation

Understanding the mechanism is crucial for troubleshooting failed cyclizations, particularly when steric hindrance is introduced at the C3 position.

Mechanism Substrate Vinyl Sulfonamide (Precursor) Activation Base Activation (Deprotonation) Substrate->Activation DBU Transition Transition State (5-exo-trig) Activation->Transition Intermediate Anionic Intermediate Transition->Intermediate Product Sultam Product Intermediate->Product Protonation

Figure 2: Mechanistic pathway of the base-mediated intramolecular Michael cyclization.

Structural Validation (Self-Validating Protocols)

To confirm the formation of the isothiazolidine 1,1-dioxide ring, rely on these specific spectroscopic markers:

  • 1H NMR:

    • Disappearance: The vinyl protons (

      
       5.8–6.5 ppm) must vanish.
      
    • Appearance: Distinct multiplets for the ring protons. The

      
       adjacent to the 
      
      
      
      group typically appears as a triplet or multiplet around
      
      
      3.0–3.4 ppm.
  • IR Spectroscopy:

    • Look for strong symmetric and asymmetric

      
       stretching bands at 1150 cm⁻¹  and 1300 cm⁻¹ .
      
  • HRMS:

    • Confirm the molecular ion

      
      . Note that sultams often show a characteristic loss of 
      
      
      
      (M-64) in fragmentation patterns.

Applications & Novel Directions

Library Expansion via "Click" Chemistry

Recent advances utilize a [3+2] cycloaddition strategy to fuse triazoles to the sultam core. This is particularly effective for generating fragment-based drug discovery (FBDD) libraries.

  • Protocol Adjustment: Use an alkyne-functionalized sulfonamide and react with organic azides using

    
     / Sodium Ascorbate in 
    
    
    
    .
Biological Case Study: 5-LOX Inhibition

Novel benzo[d]isothiazole 1,1-dioxides have shown dual inhibition of 5-LOX and mPGES-1.[1] In your synthesis, introducing a hydrophobic aryl group at the Nitrogen (N2 position) is critical for occupying the hydrophobic pocket of the 5-LOX enzyme [4].

References

  • Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. National Institutes of Health (NIH). [Link]

  • Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis. National Institutes of Health (NIH). [Link]

  • Recent advances in the synthesis of cyclic sulfinic acid derivatives. Royal Society of Chemistry (RSC). [Link]

  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed. [Link][1]

  • Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Bioisosteres

The isothiazolidine 1,1-dioxide moiety is a recognized sulfonamide-containing bioisostere, particularly for structures like pyroglutamic acid, finding its place in the design of novel therapeutic agents.[1] The ability to functionalize aryl-substituted isothiazolidine 1,1-dioxides through robust carbon-carbon bond-forming reactions is paramount for expanding the chemical diversity available to medicinal chemists and drug development professionals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of biaryl and substituted aromatic structures, prized for its mild reaction conditions and broad functional group tolerance.[2][3][4]

This guide provides a comprehensive overview and detailed protocols for the successful Suzuki coupling of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide with various boronic acids. We will delve into the mechanistic considerations, selection of critical reaction parameters, and troubleshooting common issues, ensuring a reproducible and efficient synthetic workflow.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5][6] The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, forming a Pd(II) complex.[7][8] This is often the rate-determining step in the cycle.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base.[7][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7][8]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Aryl-Pd(II) Intermediate Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Intermediate Reductive_Elimination Reductive Elimination

Key Considerations for the Coupling of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

The structure of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide presents specific challenges that must be addressed for a successful Suzuki coupling:

  • Steric Hindrance: The methyl group positioned ortho to the bromine atom can sterically hinder the oxidative addition step. This necessitates the use of bulky, electron-rich phosphine ligands that can promote this crucial step.[10][11][12][13][14]

  • Potential for Catalyst Inhibition: The presence of the nitrogen and sulfonyl oxygens in the isothiazolidine 1,1-dioxide ring could potentially lead to coordination with the palladium catalyst, potentially forming off-cycle, inactive species.[15][16] The choice of an appropriate ligand is critical to maintain catalyst activity.

Recommended Reagents and Conditions

Based on established protocols for sterically hindered and heteroatom-containing aryl bromides, the following table outlines recommended starting conditions for the Suzuki coupling of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

ComponentRecommended ReagentsRationale & Key Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[9]
Ligand Buchwald-type ligands (e.g., SPhos, XPhos), P(t-Bu)₃, PCy₃Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of sterically hindered aryl bromides and stabilizing the active catalytic species.[9][12][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical for activating the boronic acid for transmetalation.[9] K₃PO₄ is often effective for challenging couplings.[16]
Solvent Toluene, Dioxane, THF, DMFAprotic solvents are generally preferred. The choice can influence reaction rate and solubility of reagents.[5] Degassing the solvent is crucial to prevent oxidation of the catalyst and ligands.[17]
Boronic Acid Arylboronic acids, Heteroarylboronic acidsThe stability of the boronic acid is important; consider using freshly purchased or purified material to avoid protodeboronation.[17]
Temperature 80-110 °CElevated temperatures are often required to overcome the activation energy for the oxidative addition of sterically hindered substrates.[17]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide with a representative arylboronic acid.

Materials:

  • 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Suzuki_Workflow Start Start Reagent_Prep Prepare Reagents: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base - Degassed Solvent Start->Reagent_Prep Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Addition_Sequence Add Reagents to Flask: 1. Aryl Bromide, Boronic Acid, Base 2. Solvent 3. Catalyst & Ligand Reaction_Setup->Addition_Sequence Reaction Heat to Desired Temperature (e.g., 100 °C) Addition_Sequence->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Analysis Characterize Product: - NMR - Mass Spectrometry Purification->Analysis End End Analysis->End

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. In a separate vial, pre-mix the palladium precatalyst and the phosphine ligand in a small amount of the degassed solvent. Add this catalyst/ligand solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.[2]

  • Workup: Cool the reaction mixture to room temperature.[2] Quench the reaction by adding water and dilute with an organic solvent such as ethyl acetate.[2] Transfer the mixture to a separatory funnel and separate the layers.[2] Extract the aqueous layer with the organic solvent.[2] Combine the organic layers and wash with brine.[2]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of fresh palladium precatalyst and phosphine ligand.[17] Consider using a pre-formed Pd(0) source.
Insufficiently degassed solventThoroughly degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the catalyst.[17]
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF).
Protodeboronation of Boronic Acid Unstable boronic acidUse fresh boronic acid.[17] Consider using more stable boronate esters (e.g., pinacol esters).[17]
Homocoupling of Boronic Acid Presence of oxygenEnsure a rigorously inert atmosphere throughout the reaction setup and duration.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert reaction environment, researchers can successfully synthesize a diverse library of novel compounds for further investigation in drug discovery and development programs. The protocols and insights provided in this guide serve as a robust starting point for the efficient and reproducible application of this powerful synthetic transformation.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. Available from: [Link]

  • Synfacts. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • RSC Publishing. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. (2022). Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Available from: [Link]

  • ResearchGate. Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. (2025). Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Visible light-mediated synthesis of quinazolinones and benzothiadiazine-1,1-dioxides utilizing aliphatic alcohols. Available from: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]

  • ResearchGate. Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides via Heteroannulation Reactions of 2-Iodobenzenesulfonamide with Ketone Enolate under SRN1 Conditions. (2025). Available from: [Link]

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Application Notes & Protocols: In Vitro Biological Evaluation of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction and Strategic Rationale

The isothiazolidine 1,1-dioxide scaffold is a privileged heterocyclic motif in medicinal chemistry. The core structure, featuring a cyclic sulfamide, is present in compounds exhibiting a wide array of biological activities. Derivatives have been explored as potential antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The specific compound, 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide (herein referred to as "Compound-X" for brevity), is a novel chemical entity whose biological potential is yet to be characterized.

This document provides a comprehensive, multi-phase strategic workflow for the initial in vitro evaluation of Compound-X. The objective is not merely to execute assays but to build a logical, decision-driven screening cascade that efficiently characterizes its primary biological effects.[3] We begin with a foundational assessment of cytotoxicity, which then dictates the subsequent lines of inquiry into specific mechanisms of cell death (apoptosis) and potential therapeutic activities, such as anti-inflammatory action. This structured approach ensures that resources are directed efficiently and that the resulting data provides a clear, interpretable biological profile of the compound.

Compound Handling and Stock Solution Preparation

Accurate and reproducible results begin with proper compound management. The physicochemical properties of Compound-X will dictate its solubility and stability.

Protocol 2.1: Solubilization and Stock Preparation

  • Initial Solubility Test: Begin by assessing the solubility of Compound-X in common laboratory solvents. Due to its aromatic and heterocyclic nature, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4]

  • Preparation of High-Concentration Stock:

    • Accurately weigh 1-5 mg of Compound-X using an analytical balance.

    • Add an appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Facilitate dissolution by gentle vortexing or sonication. Ensure the compound is fully dissolved with no visible particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[4]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate sterile cell culture medium.

    • Causality Note: It is critical to ensure that the final concentration of DMSO in the cell culture wells is non-toxic, typically ≤0.5% v/v. An equivalent concentration of DMSO must be added to all vehicle control wells to negate any solvent-induced effects.

Phase I: Foundational Cytotoxicity Screening

The first essential step is to determine the concentration range over which Compound-X affects cell viability. This context is crucial for all subsequent experiments. A highly cytotoxic compound may be a candidate for oncology, while a non-cytotoxic compound is preferable for other therapeutic areas. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of a cell population.[5]

Protocol 3.1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa for general cytotoxicity, or a cancer cell line like A549) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Compound-X (e.g., ranging from 0.1 µM to 100 µM). Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well, achieving a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂, allowing for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the % Viability against the log of Compound-X concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Example Cytotoxicity Data

Compound-X Conc. (µM)Mean Absorbance (570 nm)% Viability vs. Vehicle
0 (Vehicle)1.250100%
11.18895.0%
50.95076.0%
100.63851.0%
250.31325.0%
500.15012.0%
1000.0887.0%
Calculated IC₅₀ ~10.5 µM

Phase II: Elucidation of Cell Death Mechanism

If Compound-X demonstrates significant cytotoxicity (e.g., IC₅₀ < 50 µM), the next logical step is to determine the mode of cell death: apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis). This distinction is critical, as inducing apoptosis is often a desired outcome for anti-cancer agents.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] Flow cytometry analysis of co-stained cells allows for the differentiation of four populations:

  • Live Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive

Protocol 4.1.1: Annexin V/PI Flow Cytometry Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound-X at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control and a positive control (e.g., 1 µM staurosporine for 4 hours).

  • Cell Harvesting:

    • Suspension Cells: Collect cells directly by centrifugation.

    • Adherent Cells: Gently detach cells using a non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity. Collect both the detached cells and any floating cells from the supernatant.

  • Washing: Wash the collected cells once with cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[10]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key "executioner" caspases. Their activation is a central event in the apoptotic cascade.[11] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[12] The cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.

Protocol 4.2.1: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with Compound-X as described for the MTT assay (Protocol 3.1).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[13] Allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) against the concentration of Compound-X. An increase in luminescence indicates the induction of apoptosis.

Data Presentation: Example Apoptosis Data Summary

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control4.5%2.1%1.0
Compound-X (1x IC₅₀)28.7%15.4%4.8
Compound-X (2x IC₅₀)45.1%25.9%8.2
Staurosporine (Positive)55.3%18.2%10.5

Phase III: Screening for Anti-Inflammatory Activity

Many heterocyclic compounds exhibit anti-inflammatory properties.[14][15] A robust and widely used in vitro model for inflammation involves stimulating murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS), which induces a strong inflammatory response, including the production of nitric oxide (NO).[16][17]

Principle: LPS, a component of Gram-negative bacteria cell walls, binds to Toll-like receptor 4 (TLR4) on macrophages. This triggers a signaling cascade culminating in the activation of the transcription factor NF-κB. NF-κB then upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The Griess assay measures nitrite (NO₂⁻), a stable and non-volatile breakdown product of NO, as an indicator of NO production.[17]

Protocol 5.1: LPS-Induced Nitric Oxide Production Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of Compound-X (determined from the MTT assay on RAW 264.7 cells). Incubate for 1-2 hours.[18]

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells. Include a positive control group treated with a known iNOS inhibitor (e.g., L-NMMA).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A purple/magenta color indicates the presence of nitrite.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the nitrite concentration in each sample. Calculate the percentage inhibition of NO production for each concentration of Compound-X.

Visualizations: Workflows and Pathways

G cluster_0 Phase I: Cytotoxicity cluster_1 Phase II: Mechanism cluster_2 Phase III: Bioactivity Compound Compound-X Stock MTT MTT Viability Assay (Determine IC50) Compound->MTT Apoptosis Annexin V / PI Staining MTT->Apoptosis If Cytotoxic Caspase Caspase-3/7 Activity MTT->Caspase If Cytotoxic Inflammation Anti-Inflammatory Screen (Griess Assay) MTT->Inflammation Use Non-toxic Conc.

Caption: High-level experimental workflow for the in vitro evaluation of Compound-X.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS Enters Nucleus NO Nitric Oxide (NO) Production iNOS->NO CompoundX Compound-X (Potential Inhibitor) CompoundX->NFkB CompoundX->iNOS

Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.

G CompoundX Compound-X Mitochondria Mitochondrial Stress CompoundX->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Forms Apoptosome Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Cleaves Substrates

Caption: Intrinsic apoptosis pathway leading to executioner caspase activation.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. ResearchGate. Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. Available at: [Link]

  • Design, synthesis, biological evaluations and in silico studies of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)methyl)-2-ethoxyphenyl-alkyl/arylsulfonates as potential α-glucosidase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. Available at: [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Available at: [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]

  • Caspase 3/7 Activity. Protocols.io. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. ResearchGate. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. Available at: [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

  • Biological potential of thiazolidinedione derivatives of synthetic origin. PubMed Central. Available at: [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Available at: [Link]

  • 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Digital Repository of University of Baghdad. Available at: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. Available at: [Link]

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Molecular docking studies of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Silico Characterization of Sultam-Based Anti-Inflammatory Leads

Executive Summary

This Application Note details the computational validation of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide (BMP-IST) as a putative COX-2 inhibitor. The compound belongs to the N-aryl sultam class, a structural scaffold recognized as a bioisostere of the vicinal diaryl heterocycles found in "coxib" drugs (e.g., Celecoxib, Rofecoxib).

The presence of the cyclic sulfonamide (isothiazolidine 1,1-dioxide) moiety suggests a high probability of binding to the hydrophilic side pocket of the COX-2 active site, while the lipophilic 4-bromo-3-methylphenyl tail is designed to exploit the hydrophobic channel. This protocol outlines the specific workflow to quantify this binding affinity using molecular docking.

Scientific Rationale & Target Selection

The Ligand: BMP-IST
  • Core Scaffold: Isothiazolidine 1,1-dioxide (cyclic sulfonamide).

  • Pharmacophore: The

    
     group serves as a hydrogen bond acceptor, mimicking the sulfonamide of Celecoxib.
    
  • Substituents: The 4-Bromo and 3-Methyl groups on the phenyl ring increase lipophilicity (

    
    ), enhancing van der Waals contacts within the hydrophobic channel of the enzyme.
    
The Target: Cyclooxygenase-2 (COX-2)[1][2][3]
  • PDB Selection: 3LN1 (Resolution: 2.40 Å).

  • Justification: This structure contains Celecoxib bound to the active site. Since BMP-IST shares the sulfonamide pharmacophore with Celecoxib, 3LN1 provides the most accurate induced-fit conformation for docking this specific class of ligands.

  • Mechanistic Goal: To verify if BMP-IST can occupy the COX-2 secondary pocket (Arg120/Tyr355/His90) without steric clash at the Val523 selectivity filter.

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical path for this docking study, ensuring data integrity through a "Redocking Validation" loop.

DockingWorkflow Start Ligand: BMP-IST (SMILES Generation) PrepLig Ligand Preparation (Energy Min: OPLS4) Start->PrepLig DockExp Docking BMP-IST (Precision: XP/Exhaustive) PrepLig->DockExp Target Target: COX-2 (PDB: 3LN1) PrepProt Protein Preparation (Remove H2O, Fix H-bonds) Target->PrepProt Grid Grid Generation (Center: Arg120/Tyr355) PrepProt->Grid DockRef Validation: Redock Celecoxib Grid->DockRef Check RMSD < 2.0 Å? DockRef->Check Check->PrepProt Fail (Refine) Check->DockExp Pass Analyze Interaction Analysis (H-Bonds, Hydrophobic) DockExp->Analyze

Caption: Standardized workflow for validating sultam derivatives against COX-2, emphasizing the mandatory RMSD check.

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Structure Generation: Convert the IUPAC name to 3D structure. Ensure the nitrogen of the isothiazolidine ring is bonded to the phenyl group (N-aryl linkage).

  • Stereochemistry: The sulfur atom in the dioxide form is achiral, but the ring pucker is flexible. Generate low-energy conformers.

  • Ionization: Set pH to

    
    . The sulfonamide nitrogen is not acidic in this cyclic form (unlike open sulfonamides), so the molecule remains neutral.
    
  • Minimization: Apply OPLS4 or MMFF94 force field until gradient convergence (

    
     kcal/mol/Å).
    

Step 2: Protein Preparation (PDB: 3LN1)

  • Preprocessing: Remove chain B (if homodimer), water molecules (except those bridging the ligand, though usually removed for COX-2), and co-factors (Heme group must be retained as it forms the backstop of the active site).

  • H-Bond Optimization: Optimize hydrogen bond networks (PropKa pH 7.0) to ensure His90 and Arg120 are correctly protonated/oriented.

  • Restrained Minimization: Minimize the protein structure (RMSD limit 0.30 Å) to relieve steric clashes introduced by adding hydrogens.

Step 3: Grid Generation

  • Center: Defined by the centroid of the co-crystallized Celecoxib.

  • Box Size:

    
     Å (sufficient to cover the main channel and the side pocket).
    
  • Constraints: Define a Hydrogen Bond constraint on Arg120 (optional but recommended for sultams).

Step 4: Docking Execution

  • Algorithm: Genetic Algorithm (AutoDock Vina) or Glide XP (Schrödinger).

  • Exhaustiveness: Set to 32 (High) to sample ring conformations of the isothiazolidine.

  • Poses: Generate 10 poses; cluster by RMSD (2.0 Å tolerance).

Data Analysis & Interpretation

Predicted Binding Mode

The biological activity of BMP-IST relies on specific molecular interactions. The table below defines the "Success Criteria" for a high-affinity docking pose.

Interaction TypeTarget ResidueFunctionBMP-IST Moiety
H-Bond (Acceptor) Arg120 GatekeeperSulfonyl Oxygens (

)
H-Bond (Acceptor) Tyr355 GatekeeperSulfonyl Oxygens
H-Bond (Donor) His90 Side Pocket Anchor(None in BMP-IST)*
Hydrophobic Val523 Selectivity FilterIsothiazolidine Ring
Pi-Pi / VdW Trp387 / Phe518 Hydrophobic Channel4-Bromo-3-methylphenyl
Halogen Bond Ser530 Active Site Apex4-Bromo substituent

*Note: Unlike Celecoxib, BMP-IST lacks a terminal NH2 to donate to His90/Gln192. Its affinity relies heavily on the Arg120/Tyr355 clamp on the sultam ring.

Interaction Pathway Diagram

This diagram visualizes the critical molecular contacts required for COX-2 inhibition by the sultam scaffold.

InteractionMap Ligand_SO2 Sultam SO2 (Acceptor) Arg120 Arg120 (Charge Clamp) Ligand_SO2->Arg120 H-Bond Tyr355 Tyr355 (H-Bond) Ligand_SO2->Tyr355 H-Bond Ligand_Ring Isothiazolidine Ring Val523 Val523 (Selectivity) Ligand_Ring->Val523 Steric Fit Ligand_Ph Phenyl Ring HydPock Hydrophobic Pocket Ligand_Ph->HydPock Pi-Stacking Ligand_Br 4-Bromo Ligand_Br->HydPock Halogen Bond

Caption: Mechanistic interaction map. The SO2-Arg120 interaction is the critical determinant of binding.

Troubleshooting & Optimization

  • Issue: Low Binding Score (>-7.0 kcal/mol).

    • Cause: The isothiazolidine ring might be puckered in a way that clashes with Val523.

    • Solution: Run a conformational search on the ligand prior to docking to ensure the "envelope" conformer is available.

  • Issue: Ligand flips 180°.

    • Cause: The hydrophobic phenyl ring might be attracted to the entrance rather than the deep pocket.

    • Solution: Use a "Core Constraint" or "Scaffold Hopping" setup where the sultam ring is constrained to the position of the Celecoxib sulfonamide.

References

  • Structural Basis of COX-2 Inhibition: Wang, J. L., et al. (2010). "Structure of the cyclooxygenase-2/celecoxib complex." Acta Crystallographica Section D, 66(10).

  • Sultams as Bioisosteres: Zou, Y., et al. (2021). "Sultams: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. (General Search for Sultam Bioisosteres)

  • Docking Methodology (AutoDock Vina): Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Molecular Properties of Isothiazolidine 1,1-dioxides: PubChem Compound Summary for Isothiazolidine 1,1-dioxide derivatives.

Comprehensive Analytical Framework for the Quality Control of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive quality control (QC) of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, a key intermediate or active pharmaceutical ingredient (API) in drug development. Ensuring the identity, purity, and potency of such molecules is paramount for regulatory compliance and patient safety. This application note outlines a multi-faceted analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), spectroscopic techniques (NMR, FTIR), and thermal analysis (DSC/TGA). The protocols are designed to be robust and self-validating, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Rigorous Quality Control

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide belongs to the sulfonamide class of compounds, a scaffold prevalent in numerous therapeutic agents. The quality of this molecule directly impacts the safety and efficacy of the final drug product. A robust analytical control strategy is therefore not merely a regulatory requirement but a scientific necessity. This strategy must unequivocally establish identity, quantify the main component (assay), and detect and quantify all potential impurities, including organic related substances, residual solvents, and inorganic impurities.[1]

The analytical framework presented herein is designed as a holistic system. It begins with unambiguous identification, proceeds to the precise quantification of the API and its impurities, and is supplemented by physicochemical characterization to ensure batch-to-batch consistency.

Logical Workflow for Quality Control

The quality control process for 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide should follow a structured sequence to ensure comprehensive evaluation. Each step provides critical data that informs the overall quality assessment and release decision.

QC_Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Data Review & Disposition Start Sample Receipt Identity Identity Confirmation (FTIR, NMR, MS) Start->Identity Initial Tests PhysChem Physicochemical Analysis (DSC, TGA) Identity->PhysChem Purity Purity & Related Substances (Stability-Indicating HPLC-UV) PhysChem->Purity Proceed if Identity Confirmed Assay Assay Determination (HPLC-UV) Purity->Assay ResidualSolvents Residual Solvents (HS-GC-MS) Assay->ResidualSolvents Review Data Compilation & Review ResidualSolvents->Review All Tests Complete SpecCheck Comparison vs. Specification Review->SpecCheck Decision Final Disposition (Release / Reject) SpecCheck->Decision

Caption: Overall Quality Control Workflow.

Chromatographic Methods: The Core of Purity and Assay Analysis

Chromatographic techniques, particularly HPLC and GC, are central to pharmaceutical quality control due to their high resolving power and sensitivity.[1][2]

HPLC for Purity and Assay: A Stability-Indicating Approach

A single Reverse-Phase HPLC (RP-HPLC) method is developed for both the quantitation of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide (assay) and the detection of process-related impurities and degradation products (purity). The development of a stability-indicating method is critical; this ensures that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[3][4] This is achieved through forced degradation studies.

  • Column Choice: A C18 stationary phase is selected for its versatility and hydrophobic retention characteristics, suitable for the aromatic nature of the analyte. The specific column chosen, a Waters XBridge C18, is known for its stability across a wide pH range, which is crucial when analyzing potential degradation products formed under acidic or basic stress.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (Ammonium Acetate) and an organic modifier (Acetonitrile) provides the necessary resolving power to separate the main peak from closely eluting impurities. The buffer controls the ionization state of the analyte and any acidic or basic impurities, leading to better peak shape and reproducibility.

  • Detection: UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds, offering a good balance of sensitivity for the API and potential impurities which are likely to contain chromophores.

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[5] The objective is to generate potential degradation products to challenge the specificity of the method. As per ICH guidelines, stress conditions should include acid and base hydrolysis, oxidation, heat, and light.[6][7] The goal is to achieve 5-20% degradation of the active ingredient.[6]

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze Stressed Samples by HPLC-DAD Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API API Solution 2-(4-Bromo-3-methylphenyl) isothiazolidine 1,1-dioxide API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to PeakPurity Assess Peak Purity of API (Diode Array Detector) Analysis->PeakPurity Resolution Measure Resolution between API and Degradants Analysis->Resolution Method Stability-Indicating Method Confirmed PeakPurity->Method If criteria met Resolution->Method If criteria met

Caption: Logic of Forced Degradation for Method Validation.

Objective: To determine the assay and purity of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

Instrumentation & Materials:

  • HPLC or UPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Reference Standard (RS) of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

  • HPLC grade Acetonitrile, Ammonium Acetate, and water.

Chromatographic Conditions:

ParameterSettingRationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmRobust C18 phase for good retention and peak shape.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Buffered aqueous phase for consistent analyte ionization.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-40 min: 30% BProvides separation of early and late eluting impurities.[8]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection UV at 254 nmGood absorbance for the aromatic structure.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with mobile phase.

Procedure:

  • Standard Preparation (Assay): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ~0.5 mg/mL).

  • Sample Preparation (Assay): Prepare the sample identically to the standard.

  • Sample Preparation (Purity): Use the same sample solution prepared for the assay. Impurities will be reported as a percentage of the main peak area.

  • System Suitability Test (SST): Before sample analysis, inject the standard solution five times and a blank (diluent) once. The system must meet the criteria below.

  • Analysis: Inject the blank, followed by the standard solution, and then the sample solutions. Use a bracketing standard injection after a set number of sample injections to ensure system stability.

System Suitability Criteria (as per ICH Q2(R1)): [9][10]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD for Peak Area ≤ 1.0% (for 5 replicate injections)Confirms injection precision.
Resolution (Rs) ≥ 2.0 (between API and closest impurity)Ensures separation from known impurities (use spiked sample).

Calculations:

  • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

  • Impurities (%): Report individual impurities by area percent normalization: (Area_Impurity / Area_Total) * 100

GC-MS for Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of drug substances.[1] Their levels must be controlled and monitored according to their toxicity, as defined in ICH Q3C. Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard technique for this analysis.[11] MS detection provides higher specificity and sensitivity, which is crucial for identifying and quantifying low-level, potentially toxic solvents.[11]

Objective: To identify and quantify residual solvents in 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

Instrumentation & Materials:

  • GC-MS system with a headspace autosampler.

  • Capillary GC column (e.g., DB-624 or equivalent).

  • Solvent standards (Class 1, 2, 3 as needed).

  • High-purity Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as the diluent.

GC-MS Conditions:

ParameterSettingRationale
Column Agilent DB-624, 30 m x 0.32 mm, 1.8 µm624 phase is designed for residual solvent analysis.
Carrier Gas Helium, constant flow at 1.5 mL/minInert carrier gas.
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 minSeparates a wide range of solvents by boiling point.
Injector Temp. 250 °CEnsures complete volatilization.
Headspace Vial Temp. 80 °CBalances analyte volatility with thermal stability.
Headspace Loop Temp. 90 °CPrevents condensation.
Headspace Transfer Line 100 °CPrevents condensation.
MS Source Temp. 230 °CStandard for electron ionization.
MS Quad Temp. 150 °CStandard for quadrupole analyzers.
MS Mode Scan (m/z 35-300) for identification, SIM for quantitationScan mode for unknown identification, Selected Ion Monitoring for sensitivity.

Procedure:

  • Standard Preparation: Prepare a stock standard containing all expected residual solvents at a known concentration in DMSO. Prepare a working standard by diluting the stock.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of DMSO. Crimp the vial securely.

  • Analysis: Equilibrate the vial in the headspace oven for 15 minutes before injection. Run the standard and sample vials.

  • Identification: Identify solvents in the sample by comparing retention times and mass spectra to the standard.

  • Quantitation: Quantify any detected solvents using an external standard method based on peak areas.

Spectroscopic and Thermal Methods for Identity and Physicochemical Properties

Structural Confirmation (NMR & FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the unambiguous identification of a compound.[12] They provide detailed information about the molecular structure.

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework.[13] For 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, characteristic signals would include aromatic protons in the 7-8 ppm range, the methyl singlet around 2.4 ppm, and aliphatic protons of the isothiazolidine ring.[14][15]

  • FTIR Spectroscopy: Identifies functional groups present in the molecule. Key vibrational bands would include those for the S=O stretch of the sulfone group (typically strong bands at ~1300 cm⁻¹ and ~1150 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations.[16][17]

Thermal Analysis (DSC & TGA)

Thermal analysis provides critical information on the physical properties and stability of the material.[18]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[19] It is used to determine the melting point, which is a key identity and purity check. A sharp, well-defined melting endotherm is indicative of a highly pure crystalline substance.[20]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and identify the temperature at which the compound begins to decompose. It can also quantify residual non-volatile materials or water content.[19]

Conclusion

The analytical methods detailed in this application note provide a robust and comprehensive framework for the quality control of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide. The integration of chromatographic, spectroscopic, and thermal techniques ensures a multi-layered assessment of identity, purity, assay, and stability. Adherence to these protocols, grounded in ICH principles, will ensure that the material consistently meets the high-quality standards required for pharmaceutical development and manufacturing, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ResearchGate. Analytical methods for isothiazolinones determination in different products. Available from: [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]

  • American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. Available from: [Link]

  • ResearchGate. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Available from: [Link]

  • PubMed. Identification of Sulfonamides by NMR Spectroscopy. Available from: [Link]

  • AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. Available from: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. Available from: [Link]

  • Iraqi Journal of Science. Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. Available from: [Link]

  • Semantic Scholar. Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Available from: [Link]

  • SpringerLink. The role of forced degradation studies in stability indicating HPLC method development. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Google Patents. US8912003B2 - Methods and devices for detecting isothiazolones.
  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link]

  • Google Patents. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Omics Online. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • MDPI. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Available from: [Link]

  • ResolveMass Laboratories Inc. Thermal Analysis Instruments (DSC, TGA). Available from: [Link]

  • ResearchGate. (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Available from: [Link]

  • ResearchGate. Determination of organic impurities in pharmaceutical preparations | Request PDF. Available from: [Link]

  • PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

  • Impact Analytical. Thermal Analysis with Pharmaceutical Applications. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Chromatography Purification of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, ensuring successful and reproducible outcomes.

Introduction to the Molecule and Purification Challenges

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is a moderately polar compound featuring a brominated aromatic ring and a cyclic sulfonamide (sultam) moiety. These structural elements present specific challenges in chromatographic purification. The presence of the polar isothiazolidine 1,1-dioxide group can lead to strong interactions with polar stationary phases, potentially causing peak tailing.[1] Conversely, the non-polar bromo-methylphenyl group allows for interactions with non-polar stationary phases. The key to successful purification lies in balancing these interactions to achieve optimal separation from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for chromatographic purification of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide?

A1: For initial purification attempts, normal-phase flash column chromatography using silica gel is a robust starting point.[2] A common and effective mobile phase system to begin with is a gradient of ethyl acetate in hexane.[3][4] To determine the optimal solvent ratio, start with Thin Layer Chromatography (TLC) analysis. A good starting point for TLC solvent systems for similar aromatic sulfonamides could be a mixture of ethyl acetate and hexane, or methanol and dichloromethane.[5] Aim for an Rf value of approximately 0.3-0.4 for the target compound on the TLC plate to ensure good separation on the column.[2]

Q2: My compound is showing significant peak tailing in normal-phase chromatography. What could be the cause and how can I fix it?

A2: Peak tailing for a polar compound like this is often due to strong, non-ideal interactions with the acidic silanol groups on the silica gel surface.[6] The isothiazolidine 1,1-dioxide moiety, in particular, can contribute to this. To mitigate tailing, consider the following:

  • Mobile Phase Modification: Add a small amount of a polar modifier to the mobile phase. For example, adding 0.1-1% of triethylamine or a few drops of ammonia to a methanol/dichloromethane system can help to saturate the highly active sites on the silica, leading to more symmetrical peaks.[7]

  • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.[2]

Q3: Would reversed-phase chromatography be a suitable alternative for purification?

A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a viable and often preferred method for final purification, especially for achieving high purity.[8][9][10] A C18 column is the most common choice for the stationary phase.[11] The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.[8][12] Gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, will likely be necessary to achieve good separation.

Q4: I am having trouble separating my target compound from a closely related impurity. What strategies can I employ?

A4: Separating closely related impurities or isomers can be challenging.[13][14] Here are a few approaches:

  • Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, switching from ethyl acetate/hexane to dichloromethane/methanol might provide a different elution profile.[15]

  • Isocratic Elution: If you are using a gradient, try a shallow gradient or an isocratic elution with the optimal solvent mixture determined from fine-tuning your TLC.[16] This can sometimes improve the resolution between closely eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than flash chromatography.[17]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic purification of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

Problem Potential Cause(s) Recommended Solution(s)
No compound eluting from the column 1. Mobile phase is too weak (non-polar). 1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
2. Compound has very high affinity for the stationary phase. 2. Consider switching to a less polar stationary phase or a more polar mobile phase system (e.g., methanol in dichloromethane).[3]
3. Column is overloaded. 3. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 20-100g of silica per 1g of sample.[6][18]
Poor Separation / Co-elution of Impurities 1. Inappropriate mobile phase. 1. Re-optimize the solvent system using TLC. Try different solvent combinations to improve selectivity.[15]
2. Column was not packed properly, leading to channeling. 2. Ensure the column is packed uniformly without any cracks or air bubbles.[2][19] Prepare a slurry of silica gel in the initial mobile phase and pour it carefully.[18]
3. Flow rate is too high. 3. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Broad Peaks 1. Diffusion during a long elution time. 1. Increase the flow rate or use a steeper solvent gradient to elute the compound faster.[20]
2. Sample was loaded in a solvent that is too strong. 2. Dissolve the sample in a minimal amount of a solvent that is weaker than the initial mobile phase. Dry loading the sample onto a small amount of silica is often the best approach.[20]
Compound appears to be decomposing on the column 1. Silica gel is too acidic. 1. Deactivate the silica gel by adding a small percentage of a base like triethylamine to the mobile phase.[7] Alternatively, use a neutral stationary phase like alumina.
2. Compound is unstable in the chosen solvent. 2. Check the stability of your compound in the mobile phase solvents by letting it sit in the solvent mixture and monitoring by TLC over time.

Experimental Workflow: Method Development for Flash Chromatography

The following diagram outlines a systematic workflow for developing a robust flash chromatography purification method for 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

G cluster_0 Method Development Workflow A 1. TLC Analysis - Screen various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) - Aim for Rf of 0.3-0.4 for the target compound B 2. Column Preparation - Select appropriate column size - Prepare a uniform slurry of silica gel - Pack the column carefully to avoid channels A->B Optimal solvent system identified C 3. Sample Loading - Dissolve crude product in a minimum amount of solvent - OR Dry load onto silica gel B->C Column is ready D 4. Elution - Start with a mobile phase slightly less polar than the TLC solvent - Gradually increase polarity (gradient elution) - OR Use isocratic elution if separation is good C->D Sample loaded E 5. Fraction Collection & Analysis - Collect fractions based on elution profile - Analyze fractions by TLC to identify pure product D->E Elution complete F 6. Optimization (If Necessary) - Adjust gradient slope - Modify mobile phase composition - Consider alternative stationary phase E->F Separation unsatisfactory F->A Iterate

Caption: A step-by-step workflow for developing a flash chromatography method.

Troubleshooting Logic Tree for Poor Separation

This decision tree provides a logical path to diagnose and resolve issues related to poor separation.

G cluster_0 cluster_1 Start Problem: Poor Separation Q1 Are peaks tailing? Start->Q1 Q2 Are peaks overlapping (co-eluting)? Start->Q2 Q3 Is the separation reproducible? Start->Q3 A1 Add polar modifier (e.g., TEA) to mobile phase Q1->A1 Yes B1 Optimize mobile phase selectivity (change solvent components) Q2->B1 Yes C1 Check for column channeling or voids Q3->C1 No A2 Try a different stationary phase (e.g., alumina) A1->A2 Still tailing B2 Use a shallower gradient or isocratic elution B1->B2 Still overlapping C2 Ensure consistent mobile phase preparation C1->C2 Column is fine

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

  • Biotage. (2023, January 30).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Benchchem.
  • National Institutes of Health.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • PubMed.
  • University of Victoria.
  • Rotachrom Technologies.
  • ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?
  • Wikipedia.
  • Welch Materials. (2025, March 17).
  • How to set-up a flash chromatography silica column and actually succeed at separ
  • Chrom Tech, Inc. (2025, October 20).
  • ResearchGate. Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework.
  • YouTube. (2023, March 10).
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Chemistry LibreTexts. (2022, October 4). 7.
  • Reddit. (2024, November 11). How to separate these sulfonamides with TLC : r/Chempros.
  • Creative Proteomics.

Sources

Technical Support Center: Purification of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide?

The nature of impurities will largely depend on the synthetic route employed. Common synthetic pathways to N-arylisothiazolidine 1,1-dioxides may involve the reaction of a substituted aniline with a sulfonyl chloride or a related precursor.[1] Potential impurities could include:

  • Unreacted Starting Materials: Such as 4-bromo-3-methylaniline.

  • Side-Reaction Products: Formation of regioisomers or products from competing reactions.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.

  • Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.

  • Degradation Products: The isothiazolidine 1,1-dioxide ring may be susceptible to hydrolysis under certain pH and temperature conditions.[2]

Q2: What initial steps should I take to assess the purity of my compound?

A multi-pronged approach to purity assessment is recommended for a comprehensive understanding of your sample. For sensitive applications like drug development, a purity of >98% is often required.[3]

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. It can also aid in developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. A reverse-phase C18 column is often a good starting point for sulfonamide-type compounds.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and identify any major organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound and identify the mass of any impurities.

Q3: What are the recommended primary purification techniques for this class of compound?

For sulfonamide derivatives such as 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, the two most effective purification techniques are:

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample.

  • Column Chromatography: Ideal for separating mixtures with multiple components or when impurities have similar solubility to the desired product.[6][7]

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is often the first choice for purifying crystalline solids. However, challenges such as "oiling out" or failure to crystallize can occur.

Problem: My compound is "oiling out" during recrystallization. How can I resolve this?

"Oiling out" happens when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[8] This is often due to a high concentration of impurities or an inappropriate solvent choice.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the hot solvent to decrease the saturation. Allow the solution to cool more slowly.[8]

  • Modify the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a mixture of solvents. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[8]

  • Pre-Purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

dot

G start Crude Product Oils Out reheat Re-heat to dissolve oil start->reheat add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Success! check_crystals->success Yes failure Still oils out check_crystals->failure No change_solvent Change solvent system (e.g., add a more polar co-solvent) failure->change_solvent pre_purify Consider pre-purification by chromatography failure->pre_purify

Caption: Troubleshooting "oiling out" during recrystallization.

Problem: No crystals are forming, even after the solution has cooled.

This is typically due to either the solution being too dilute or the solution being supersaturated without nucleation.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

    • Seeding: Add a tiny crystal of the pure compound to the solution.[8]

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

  • Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[8]

Table 1: Common Recrystallization Solvents for Sulfonamides

SolventBoiling Point (°C)PolarityNotes
Isopropanol82.6PolarOften a good starting point for sulfonamides.[9]
Ethanol78.4PolarSimilar to isopropanol, can be used in a mixture with water.
Ethyl Acetate77.1Moderately PolarGood for compounds with intermediate polarity.
Toluene110.6NonpolarCan be used for less polar sulfonamides or as a co-solvent.
Water100Very PolarGenerally, sulfonamides have low solubility in water.
Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating complex mixtures.

Problem: How do I choose the right solvent system for column chromatography?

The ideal solvent system (mobile phase) will move your desired compound off the stationary phase (e.g., silica gel) with a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.

Workflow for Developing a Solvent System:

  • Spot your crude mixture on a TLC plate.

  • Develop the plate in a nonpolar solvent (e.g., hexane or heptane). Your compound should not move from the baseline.

  • Gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) to the mobile phase in increasing percentages until the desired Rf is achieved.

dot

G start Spot crude material on TLC plate test_nonpolar Develop in 100% nonpolar solvent (e.g., Hexane) start->test_nonpolar check_rf_1 Rf ~ 0? test_nonpolar->check_rf_1 add_polar Add a polar solvent (e.g., Ethyl Acetate) in increments check_rf_1->add_polar Yes too_high_rf Rf is too high check_rf_1->too_high_rf No test_mixture Develop TLC in new solvent mixture add_polar->test_mixture check_rf_2 0.25 < Rf < 0.35? test_mixture->check_rf_2 check_rf_2->add_polar No, Rf too low optimize Fine-tune solvent ratio check_rf_2->optimize Yes decrease_polar Decrease percentage of polar solvent check_rf_2->decrease_polar No, Rf too high run_column Run column chromatography optimize->run_column too_high_rf->decrease_polar decrease_polar->test_mixture

Caption: Workflow for developing a chromatography solvent system.

Problem: My compound is not separating from an impurity on the column.

If two compounds have very similar polarities, they will be difficult to separate.

Solutions:

  • Use a Different Solvent System: Sometimes changing the solvents, even to another system of similar overall polarity (e.g., dichloromethane/methanol instead of hexane/ethyl acetate), can alter the selectivity of the separation.

  • Change the Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase such as alumina or a reverse-phase C18 silica.

  • Preparative HPLC: For very difficult separations, preparative HPLC can provide higher resolution.[10]

Specific Impurity Removal

Problem: I have a colored impurity in my sample, possibly from residual bromine.

Residual bromine from the synthesis of the bromo-substituted starting material can lead to a yellow or brownish color in your final product.

Solution: Chemical Treatment

A chemical wash can be employed to remove residual bromine. This involves treating the crude product in solution with a reducing agent to convert bromine to bromide, which can then be removed by an aqueous wash.[11]

Protocol for Bromine Quenching:

  • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate.[12]

  • Separate the aqueous layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Problem: I suspect unreacted 4-bromo-3-methylaniline is present.

The starting aniline is basic and can often be removed with an acidic wash.

Solution: Extractive Work-up

Protocol for Aniline Removal:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a dilute aqueous acid, such as 1 M HCl. The basic aniline will be protonated and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

References

  • Benchchem. (n.d.). Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide.
  • Naik, S. et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1).
  • ResearchGate. (2022). Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy.
  • TargetMol. (n.d.). ISOTHIAZOLINE 1,1-DIOXIDE.
  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.
  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles.
  • ResearchGate. (n.d.). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • MDPI. (n.d.). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation.
  • Organic Chemistry Portal. (2015). Sulfonamide synthesis by alkylation or arylation.
  • ResearchGate. (2025). Visible Light-mediated Synthesis of Quinazolinones and Benzothiadiazine-1,1-dioxides Utilizing Aliphatic Alcohols.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • ACS Publications. (2008). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
  • PMC - NIH. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Google Patents. (1957). Sulfonamide purification process.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (2025). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate.
  • NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
  • Google Patents. (n.d.). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • KAUST Repository. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates,.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid.
  • Semantic Scholar. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical.
  • YouTube. (2021). Crystallization of Sulfanilamide.
  • MDPI. (n.d.). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline.
  • ACS Publications. (2019). Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol.
  • ChemicalBook. (n.d.). ISOTHIAZOLINE 1,1-DIOXIDE | 5908-62-3.
  • ResearchGate. (2025). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium.
  • Wikipedia. (n.d.). Isothiazolinone.
  • ResearchGate. (2022). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide.
  • PubMed. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1.

Sources

Alternative synthetic routes to avoid low-yielding steps.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Queue: Low | Technician: Senior Application Scientist

Welcome to the SOS Center

Ticket #: GEN-2024-001 Subject: Alternative Synthetic Routes to Bypass Low-Yielding Steps User Level: Expert / Drug Discovery

Low yields are rarely just "bad luck"—they are usually symptoms of mechanistic mismatches: steric clashes, catalyst poisoning, or competitive decomposition. This guide is not a textbook; it is a troubleshooting manual designed to route you around these specific chemical dead ends using modern, high-fidelity alternatives.

Module 1: The "Unstable Boronate" Loop

The Issue: You are attempting a Suzuki-Miyaura coupling with a heterocyclic boronic acid (e.g., 2-pyridine boronic acid). The reaction turns black, yield is <20%, and you see mostly protodeboronated starting material (H-Ar) by LCMS.

Root Cause Analysis: 2-Heterocyclic boronic acids are notoriously unstable.[1] Under standard basic aqueous conditions, they undergo rapid protodeboronation before the transmetalation step can occur. Increasing catalyst loading often fails because the rate of decomposition (


) exceeds the rate of transmetalation (

).

The Fix: MIDA Boronates & "Slow Release" Chemistry Instead of using the free boronic acid, use N-methyliminodiacetic acid (MIDA) boronates.[2][3] The MIDA ligand coordinates to the boron, removing its Lewis acidity and rendering it unreactive toward hydrolysis.

The Mechanism (Why it works): The MIDA boronate acts as a depot. Under specific conditions (aqueous K₃PO₄), the MIDA group hydrolyzes slowly, releasing the active boronic acid at a concentration that matches the catalytic cycle's turnover rate. This keeps the standing concentration of free boronic acid low, minimizing decomposition while maintaining enough active species for the coupling [1].

Experimental Protocol: The "Slow Release" Coupling

Standard Suzuki conditions will fail here. You must use the specific solubility parameters of MIDA.

ReagentEquivalentsRole
Aryl Chloride/Bromide1.0 equivElectrophile
MIDA Boronate 1.2 - 1.5 equivNucleophile (Protected)
Buchwald Precatalyst (XPhos Pd G4) 0.02 - 0.05 equivCatalyst (High Turnover)
K₃PO₄ (3.0 M aq.)5.0 equivBase / Hydrolysis Activator
THF / Water10:1 ratioSolvent System

Step-by-Step:

  • Setup: Charge a vial with the aryl halide, MIDA boronate, and XPhos Pd G4 precatalyst [2].

  • Solvent: Add THF. Note: MIDA boronates are often insoluble in non-polar solvents.

  • Activation: Add the 3.0 M K₃PO₄ solution.

  • Temperature: Heat to 60 °C. The biphasic nature is critical. The base stays in the aqueous layer; the MIDA boronate stays in the organic layer.[2] Hydrolysis only happens at the interface or via slow water saturation, regulating the release.

  • Validation: Monitor consumption of the halide, not the boronate.

Visualizing the Mechanism

MIDAMechanism MIDA MIDA Boronate (Stable Depot) Hydrolysis Slow Hydrolysis (Rate Limiting) MIDA->Hydrolysis aq. K3PO4 FreeAcid Free Boronic Acid (Unstable Active Species) Hydrolysis->FreeAcid Controlled Release Decomp Protodeboronation (Side Reaction) FreeAcid->Decomp High Conc. Product Biaryl Product (High Yield) FreeAcid->Product Pd Catalyst (Transmetalation)

Figure 1: The Kinetic Depot Effect. By throttling the release of the free acid, the catalytic pathway (green) outcompetes the decomposition pathway (red).

Module 2: The "Racemization" Trap

The Issue: You are coupling a chiral amino acid or a bulky aniline. Using standard reagents (HATU, EDC/HOBt) results in 15-30% epimerization (loss of chirality) or stalled conversion due to steric hindrance.

Root Cause Analysis: Standard coupling reagents activate the carboxylic acid into a highly reactive ester (e.g., O-At). Under basic conditions (DIEA/TEA), this activated species can undergo oxazolone formation or direct enolization, both of which destroy stereochemistry.

The Fix: T3P (Propylphosphonic Anhydride) + Pyridine T3P is a cyclic anhydride that acts as a coupling reagent.[4] Unlike HATU, it does not generate a liberated nucleophile that can act as a base.

Why T3P is Superior:

  • Low Epimerization: It operates well in pyridine (a weak base), which is insufficient to deprotonate the alpha-carbon of the amino acid [3].

  • "Self-Cleaning": The byproducts are water-soluble phosphonic acid salts. No column chromatography is usually needed—just a wash.

  • Steric Power: The mechanism proceeds via a mixed anhydride, which is less sensitive to steric bulk than the bulky HATU adducts.

Experimental Protocol: The "Clean" Coupling
ReagentEquivalentsRole
Carboxylic Acid1.0 equivSubstrate
Amine1.1 equivSubstrate
T3P (50% in EtOAc) 1.5 - 2.0 equivCoupling Reagent
Pyridine 2.0 - 3.0 equivSolvent/Base
Ethyl Acetate (EtOAc)As neededCo-solvent

Step-by-Step:

  • Dissolution: Dissolve acid and amine in EtOAc (or DMF if solubility is poor).

  • Cooling: Cool to 0 °C (critical for enantiopurity).

  • Addition: Add Pyridine, followed by the dropwise addition of T3P solution.

  • Reaction: Allow to warm to RT.

  • Workup (The "Magic" Step): Add water. The T3P byproducts wash away.[5][6] Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine) and NaHCO₃.

  • Result: Evaporate. Often yields >95% pure amide.[7]

Workflow Logic

T3PWorkflow Start Substrates + T3P (in EtOAc/Pyridine) Reaction Reaction (0°C -> RT) Start->Reaction Quench Add Water Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep Aqueous Aqueous Layer (Contains T3P Byproducts) PhaseSep->Aqueous Organic Organic Layer (Contains Product) PhaseSep->Organic Final Evaporation -> Pure Amide (>99% ee) Organic->Final

Figure 2: T3P Purification Logic. The water solubility of the phosphonate byproduct eliminates the need for chromatography in many cases.

Module 3: The "Black Tar" Heterocycle Synthesis

The Issue: You need to functionalize a heterocycle (e.g., adding an alkyl group to a pyridine or diazine). Radical alkylation (Minisci reaction) gives low yields (<30%) and a complex mixture of isomers and polymerized "tar."

Root Cause Analysis: Traditional Minisci reactions use thermal oxidants (persulfates) and high temperatures. This generates radicals indiscriminately, leading to over-alkylation and decomposition of the sensitive heterocycle.

The Fix: Photoredox Flow Chemistry Switch to a Photoredox Decarboxylative Alkylation using a flow reactor.

Why Flow?

  • Beer-Lambert Law: In a flask, light only penetrates a few millimeters. In flow tubing (0.8 mm ID), light penetrates the entire reaction path, ensuring uniform radical generation.

  • Residence Time: You can push the solution out of the reactor immediately after the reaction occurs, preventing secondary reactions (over-alkylation).

Experimental Protocol: Decarboxylative Alkylation

Replaces: Thermal Minisci with peroxides.

ReagentEquivalentsRole
Heterocycle1.0 equivSubstrate
Carboxylic Acid (Alkyl source)2.0 equivRadical Precursor
Ir[dF(CF₃)ppy]₂dtbbpyPF₆ 1 mol%Photocatalyst
(NH₄)₂S₂O₈2.0 equivOxidant
DMSO/H₂O1:1Solvent

Step-by-Step:

  • Preparation: Dissolve all reagents in the solvent. Degas thoroughly (sparge with Nitrogen for 15 mins). Oxygen quenches the excited state of the catalyst.

  • Flow Setup: Use PFA tubing wrapped around a Blue LED light source (450 nm).

  • Run: Pump the solution through the tubing.

    • Residence Time: Typically 10–20 minutes (calculate based on reactor volume and flow rate).

  • Collection: Collect the output into a flask containing aqueous NaHCO₃ to quench immediately.

Frequently Asked Questions (FAQ)

Q: My MIDA boronate is not dissolving in THF/Water. A: MIDA boronates are polar. Try using MeCN/Water or adding a small amount of DMSO. However, ensure your base (K₃PO₄) remains soluble.

Q: Can I use T3P for solid-phase peptide synthesis (SPPS)? A: Yes, but it is slower than HATU. It is best reserved for "difficult" couplings in solution phase where epimerization is a deal-breaker.

Q: I don't have a flow reactor. Can I do the photoredox reaction in a vial? A: Yes, but yields will be lower. Use a flat-bottomed vial and stir rapidly to maximize surface area exposure to the light. Do not scale above 100 mg in batch; the light penetration will fail.

References
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H., Burke, M. D., & Lloyd-Jones, G. C. (2016).[1][8] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[1][3][8] Nature Chemistry, 8(11), 1067–1075.[1][3][8] Link

  • Buchwald, S. L., et al. (2013). Precatalysts for Suzuki–Miyaura Coupling. Sigma-Aldrich Spotlight. Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][7][9] Organic Letters, 13(19), 5048–5051. Link

Sources

Managing poor solubility of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide in assays.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing poor solubility of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Executive Summary & Compound Profile

Compound: 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide Chemical Class: Cyclic Sulfonamide (Sultam) Derivative Primary Application: Enzyme Inhibition (Commonly associated with Protein Tyrosine Phosphatase 1B - PTP1B inhibition).[1][2][3]

The Challenge: This compound features a distinct "amphiphilic mismatch." The isothiazolidine 1,1-dioxide headgroup is polar, but the brominated, methylated phenyl tail renders the molecule highly lipophilic and prone to crystalline packing. In aqueous assay buffers, this leads to "crash-out" precipitation , where the compound forms micro-aggregates that scatter light, inhibit enzymes non-specifically (promiscuous inhibition), or simply precipitate out of solution, leading to false negatives.

This guide provides a validated workflow to solubilize this compound for reproducible bioassay data.

Critical Workflow: The "Solubility Bridge" Protocol

Do NOT dilute this compound directly from a high-concentration DMSO stock into a 100% aqueous buffer.[1][2][3] This causes immediate local supersaturation and precipitation.[2][3] Follow this "Solubility Bridge" protocol.

Step 1: Stock Solution Preparation
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[2][3]

  • Concentration: Prepare at 10 mM or 20 mM . Avoid higher concentrations (e.g., 100 mM) as they are prone to crashing out upon freezing.[3]

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. DMSO is hygroscopic; absorbed water will decrease the solubility of the compound over time.

Step 2: The Intermediate Dilution (The "Bridge")

Instead of pipetting 1 µL of stock into 999 µL of buffer, use an intermediate step to lower the kinetic shock.

  • Prepare Assay Buffer: Ensure your buffer contains 0.01% - 0.05% Tween-20 or Triton X-100 .[1][2][3] The surfactant is non-negotiable for this lipophilic scaffold.

  • Create 10x Working Solution: Dilute your DMSO stock into a solution containing 10% DMSO + 90% Buffer .

    • Why? The 10% DMSO keeps the compound soluble while introducing it to the aqueous environment.

  • Final Addition: Add this 10x Working Solution to your assay well (1:10 dilution).

    • Final Conditions: 1% DMSO, 1x Compound, 0.005% Surfactant.[3]

Troubleshooting & FAQs
Category A: Visual & Physical Observations [1]

Q: I see a fine white precipitate immediately after adding the compound to my buffer. What happened? A: This is "kinetic precipitation."[2][3] The local concentration at the tip of your pipette tip exceeded the solubility limit before mixing occurred.

  • Fix: Switch to the Intermediate Dilution method described above.

  • Fix: Increase the mixing speed immediately upon addition.

  • Fix: Verify your buffer pH. Sulfonamides/Sultams can be pH-sensitive.[1][2][3] Ensure pH is > 7.0 if compatible with your enzyme, as deprotonation (if applicable to the specific derivative) may aid solubility.

Q: My DMSO stock freezes at -20°C, but looks "slushy" or has crystals when thawed. A: This indicates water contamination in your DMSO or saturation.[1][2][3]

  • Action: Sonicate the vial for 10 minutes at 30°C. If the crystals do not dissolve, the compound has likely formed a stable hydrate or polymorph. You must re-make the stock with fresh, anhydrous DMSO.

Category B: Assay Data Artifacts

Q: My IC50 curve is very steep (Hill slope > 2.0) or erratic. Is this a solubility issue? A: Yes, this is a classic sign of promiscuous inhibition caused by aggregation. The compound forms colloidal particles that sequester the enzyme.

  • Diagnostic: Add 0.01% Triton X-100 to your assay buffer.[2][3] If the inhibition disappears or the IC50 shifts significantly (e.g., from 1 µM to >50 µM), the original activity was an artifact of aggregation.

Q: Can I use BSA (Bovine Serum Albumin) to fix the solubility? A: Proceed with caution. While BSA (0.1 mg/mL) prevents aggregation, lipophilic compounds like 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide often bind non-specifically to BSA.[1][2][3]

  • Result: This reduces the free concentration of the inhibitor, shifting your IC50 to the right (making it appear less potent).

  • Recommendation: Use non-ionic detergents (Tween-20) first.[1][2][3] Use BSA only if the enzyme requires it for stability.

Solubility Optimization Logic (Visualized)

The following diagram outlines the decision process for validating the solubility of the compound in your specific assay.

SolubilityWorkflow Start Start: Compound in DMSO Stock DirectDilution Direct Dilution into Buffer Start->DirectDilution VisualCheck Visual Precipitate? DirectDilution->VisualCheck Nephelometry Measure Light Scattering (OD600) VisualCheck->Nephelometry No (Clear) BridgeProtocol Adopt 'Solubility Bridge' Protocol (Intermediate Dilution) VisualCheck->BridgeProtocol Yes (Cloudy) Scattering Increased Scattering? Nephelometry->Scattering Surfactant Add 0.01% Tween-20 Scattering->Surfactant Yes Proceed Proceed to Assay Scattering->Proceed No BridgeProtocol->Nephelometry Surfactant->Nephelometry Re-test Cosolvent Increase DMSO to 5% (if tolerated) Surfactant->Cosolvent Still Scattering

Figure 1: Decision tree for detecting and resolving solubility-driven assay artifacts.

Solvent & Buffer Compatibility Matrix

Use this table to select the appropriate carrier system for your concentration requirements.

Solvent SystemMax Solubility (Est.)Risk LevelRecommended Use
100% DMSO > 20 mMLowStock storage (-20°C).[1][2][3]
100% Ethanol < 5 mMHighNot recommended; rapid evaporation alters concentration.[2][3]
PBS (pH 7.4) < 10 µMCriticalDo not use without surfactant.[2][3]
PBS + 0.01% Tween-20 ~ 50 µMModerateStandard assay buffer.[1][2][3]
PBS + 5% DMSO ~ 100 µMLowHigh-concentration screening.[1][2][3]
References
  • Compound Class Handling (PTP1B Inhibitors)

    • Title: Isothiazolidinone inhibitors of PTP1B containing imidazoles and imidazolines.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2008).[2][3][4]

    • Relevance: Establishes the solubility challenges of isothiazolidinone scaffolds and the necessity of hydrophobic binding elements.
    • URL:[Link]

  • Assay Optimization Strategies

    • Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
    • Source: Drug Discovery Today (2006).[2][3]

    • Relevance: Defines the "Solubility Bridge" method and the impact of serial dilution protocols on lipophilic compounds.
    • URL:[Link]

  • Troubleshooting Aggregation

    • Title: Promiscuous inhibition by aggregation: a common source of false positives in high-throughput screening.[1][2][3]

    • Source: Journal of Medicinal Chemistry (2002).[3]

    • Relevance: Explains the mechanism of "false" inhibition caused by micro-precipitates and the use of detergents to valid
    • URL:[Link][3]

  • DMSO Management

    • Title: Compound precipitation in high-concentration DMSO solutions.[1][2][3][5][6][7]

    • Source: Journal of Biomolecular Screening (2014).[3][5]

    • Relevance: details the impact of water uptake in DMSO stocks and freeze-thaw cycles on compound stability.
    • URL:[Link]

Sources

Reducing reaction time for the synthesis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the optimized synthesis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide . It is designed for researchers encountering kinetic bottlenecks in the cyclization step of N-aryl sultam formation.

Ticket ID: #SULT-OPT-2024 Subject: Reducing Reaction Time for 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide Status: Resolved (Optimized Protocol Available)

Executive Summary: The Kinetic Bottleneck

The synthesis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide typically proceeds via a two-step sequence: Sulfonylation of 4-bromo-3-methylaniline followed by Intramolecular Cyclization .

The primary bottleneck is Step 2 (Cyclization) . Under standard conditions (K₂CO₃/Acetone, reflux), this step is kinetically sluggish (12–24 hours) due to the poor leaving group ability of the alkyl chloride and the reduced nucleophilicity of the sulfonamide nitrogen caused by the electron-withdrawing sulfonyl group.

Optimization Strategy:

  • Thermal Acceleration: Microwave irradiation (MW) to overcome the activation energy barrier.

  • Leaving Group Modification: In situ Finkelstein reaction (Cl → I) using Potassium Iodide (KI).

  • Base/Solvent Tuning: Switching to superbasic conditions or polar aprotic solvents (DMF/DMSO).

Optimized Experimental Protocol

Objective: Reduce total reaction time from ~24 hours to <2 hours.

Step 1: Sulfonylation (Precursor Formation)

This step is generally fast. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • Reagents: 4-Bromo-3-methylaniline (1.0 equiv), 3-Chloropropanesulfonyl chloride (1.1 equiv), Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Conditions: 0°C to RT, 1–2 hours.

  • Checkpoint: Monitor TLC for disappearance of aniline. Isolate the N-(4-bromo-3-methylphenyl)-3-chloropropanesulfonamide intermediate before proceeding.

Step 2: Accelerated Cyclization (The Critical Step)

Choose Method A for high throughput (Microwave) or Method B for scale-up (Thermal/Catalytic).

Method A: Microwave-Assisted Cyclization (Recommended)
  • Reagents: Sulfonamide Intermediate (1.0 equiv), K₂CO₃ (2.5 equiv), KI (0.2 equiv).

  • Solvent: DMF (Dimethylformamide).

  • Parameters:

    • Temperature: 120°C

    • Power: Dynamic (Max 200W)

    • Time: 15–20 minutes

    • Pressure: Open vessel or sealed tube (monitor pressure).

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with hexanes.

Method B: Catalytic Finkelstein-Cyclization (Conventional Heating)
  • Reagents: Sulfonamide Intermediate (1.0 equiv), K₂CO₃ (3.0 equiv), TBAI (Tetrabutylammonium iodide, 10 mol%) .

  • Solvent: Acetonitrile or DMF.

  • Conditions: Reflux (80°C for MeCN, 100°C for DMF).

  • Time: 2–4 hours (vs. 18h without TBAI).

  • Mechanism: TBAI acts as a phase transfer catalyst and source of iodide, converting the alkyl chloride to a more reactive alkyl iodide in situ.

Data Analysis: Reaction Time Comparison

ParameterStandard ConditionsOptimized Method A (MW)Optimized Method B (Cat.)
Reagents K₂CO₃ / AcetoneK₂CO₃ / KI / DMFK₂CO₃ / TBAI / MeCN
Temperature 56°C (Reflux)120°C82°C (Reflux)
Time 18 - 24 Hours 15 - 20 Minutes 2 - 4 Hours
Yield 65 - 75%85 - 92%80 - 88%
Side Products Vinyl sulfonamide (Elimination)MinimalMinimal

Troubleshooting & FAQs

Q1: Why is the cyclization step stalling at 50% conversion?

Diagnosis: This is often due to the "Dual-Pathway Competition." The base can either promote cyclization (Substitution,


) or elimination  (E2) to form the vinyl sulfonamide side product.
Solution: 
  • Lower the Base Concentration: Excess strong base favors elimination. Use K₂CO₃ instead of NaH or t-BuOK.

  • Add Iodide (KI/TBAI): This accelerates the

    
     pathway specifically, making cyclization faster than elimination.
    
  • Check Solvent: Switch from Acetone to DMF. The higher dielectric constant stabilizes the transition state for cyclization.

Q2: Can I perform this in "One-Pot"?

Answer: Yes, but with caution. Protocol: After Step 1 is complete in THF, add the base (e.g., t-BuOK) and heat directly. Risk: The pyridine hydrochloride salt formed in Step 1 can interfere. It is safer to perform a quick aqueous wash or filtration of the intermediate to remove amine salts before the cyclization step.

Q3: My product is an oil, but it should be a solid. How do I crystallize it?

Answer: N-aryl sultams can be sticky.

  • Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Diethyl Ether or Hexanes while scratching the flask walls.

  • Impurities: Residual DMF prevents crystallization. Ensure thorough water washing or lyophilization.

Q4: Is the Ar-Br bond stable under these conditions?

Answer: Yes. The Ar-Br bond is stable to K₂CO₃ and mild heating. However, avoid using Palladium catalysts or extremely strong nucleophiles (like thiolates) which might engage in cross-coupling or debromination. The microwave method at 120°C is safe for the aryl bromide moiety.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the decision logic for optimization.

ReactionPathway Start 4-Bromo-3-methylaniline Step1 Step 1: Sulfonylation (DCM, Pyridine, 0°C) Start->Step1 Reagent + 3-Chloropropanesulfonyl chloride Reagent->Step1 Intermediate Intermediate: N-Aryl-3-chloropropanesulfonamide Step1->Intermediate Decision Choose Optimization Route Intermediate->Decision RouteA Route A: Microwave (MW) (DMF, K2CO3, KI, 120°C) Decision->RouteA Fastest (<20 min) RouteB Route B: Phase Transfer (PTC) (MeCN, K2CO3, TBAI, Reflux) Decision->RouteB Scalable (2-4 h) RouteStd Standard: Thermal (Acetone, K2CO3, Reflux) Decision->RouteStd Slow (18-24 h) Product Target Product: 2-(4-Bromo-3-methylphenyl) isothiazolidine 1,1-dioxide RouteA->Product Yield: ~90% RouteB->Product Yield: ~85% RouteStd->Product Yield: ~70%

Figure 1: Synthesis workflow comparing standard thermal cyclization vs. Microwave and PTC optimized routes.

References

  • Microwave-Assisted Synthesis of Sulfonamides and Sultams Source: ResearchGate.[1][2] Microwave-assisted synthesis of sulfonamides. Context: Validates the use of microwave irradiation to reduce reaction times from hours to minutes in sulfonamide/sultam chemistry.

  • Intramolecular Cyclization Strategies for Sultams Source: National Institutes of Health (NIH). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Context: Details the mechanistic pathways for cyclizing vinyl and alkyl sulfonamides, highlighting the competition between elimination and substitution.

  • Synthesis of Alkyl Isothiazolidine-1,1-dioxide Derivatives Source: ResearchGate.[1][2] Synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via the intramolecular carbo-Michael reaction strategy. Context: Provides protocols for NaH-mediated cyclization and handling of isothiazolidine 1,1-dioxide rings.

Sources

Troubleshooting unexpected mass spectrometry fragmentation patterns.

Author: BenchChem Technical Support Team. Date: February 2026

< . Technical Support Center: Troubleshooting Unexpected Mass Spectrometry Fragmentation Patterns

Welcome to the technical support center for mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected fragmentation patterns in their mass spectrometry data. Here, we will delve into the root causes of these anomalies and provide systematic troubleshooting strategies to ensure the integrity and accuracy of your results.

Introduction: The Challenge of Unexpected Fragments

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and how can I minimize it?

A: In-source fragmentation, also known as in-source decay, is the fragmentation of an analyte molecule within the ion source of the mass spectrometer, before it reaches the mass analyzer.[3][6][8] This phenomenon is often undesirable as it can deplete the molecular ion signal and generate fragment ions that may be mistaken for other compounds in the sample.[3][9]

  • Causality: In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[6] This can be due to high source temperatures, aggressive declustering potentials (or fragmentor voltages), or harsh ionization conditions.[6]

  • Troubleshooting:

    • Reduce Source Temperature: Higher source temperatures can induce thermal degradation of labile compounds.[6] Systematically lower the source temperature to find the optimal balance between efficient desolvation and minimal fragmentation.

    • Optimize Cone/Declustering/Fragmentor Voltage: These voltages are applied to lenses in the ion source to help desolvate ions and prevent clustering. However, if set too high, they can cause fragmentation.[6] Gradually decrease these voltages and monitor the intensity of the molecular ion versus the fragment ions.

    • Adjust Nebulizing and Drying Gas Flows: In electrospray ionization (ESI), improper gas flows can lead to inefficient desolvation and increased ion internal energy. Optimize these parameters according to the manufacturer's recommendations for your specific flow rate and solvent composition.

    • Consider a "Softer" Ionization Technique: If in-source fragmentation persists with ESI, consider alternative soft ionization methods like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), if compatible with your analyte.

Q2: I'm seeing peaks that don't correspond to my analyte or its expected fragments. What could be the source?

A: These unexpected peaks are often due to contaminants present in your sample, solvent, or LC-MS system.[7] Contaminants can co-elute with your analyte and interfere with its detection.[10][11]

  • Common Sources of Contamination:

    • Solvents and Reagents: Impurities in solvents, acids, or buffers are a frequent cause of background ions. Always use high-purity, LC-MS grade solvents and reagents.

    • Plasticware and Glassware: Plasticizers (e.g., phthalates) and other compounds can leach from pipette tips, tubes, and solvent bottles.[5][12] Similarly, older glassware can be a source of sodium and other ions.[13][14]

    • Sample Matrix: Complex biological samples contain numerous endogenous compounds that can produce signals in the mass spectrometer.[15][16]

    • Carryover: Residual sample from a previous injection can elute in a subsequent run, causing ghost peaks.

    • System Contamination: Buildup of non-volatile salts or other residues in the ion source, transfer capillary, or ion optics can lead to a high background and spurious peaks.[17]

  • Troubleshooting:

    • Run a Blank: Inject a solvent blank (your mobile phase) to identify peaks originating from the solvent and LC system.

    • Systematic Cleaning: If the blank shows significant contamination, perform a systematic cleaning of the ion source and other accessible components as per the manufacturer's protocol.

    • Improve Sample Preparation: Utilize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][16]

    • Check for Carryover: Inject a blank after a high-concentration sample to assess carryover. If present, optimize your needle wash method.

Q3: My mass spectrum shows my molecular ion peak, but also several other peaks at higher m/z values. What are these?

A: These are likely adduct ions, which are formed when your analyte molecule associates with other ions present in the solution, such as cations from salts or solvents.[12][13] While sometimes useful for confirming the molecular weight, they can also complicate the spectrum and reduce the intensity of the desired protonated or deprotonated molecular ion.[12]

  • Common Adducts in Positive Ion Mode:

    • [M+Na]+ (M + 22.99 Da)

    • [M+K]+ (M + 38.96 Da)

    • [M+NH4]+ (M + 18.03 Da)

  • Common Adducts in Negative Ion Mode:

    • [M+Cl]- (M + 34.97 Da or 36.97 Da)

    • [M+HCOO]- (M + 45.00 Da)

    • [M+CH3COO]- (M + 59.01 Da)

  • Troubleshooting:

    • Identify the Source: Sodium and potassium are common contaminants from glassware, salts, and even handling with bare hands.[12] Ammonium can come from ammonium-based buffers.

    • Use High-Purity Solvents and Additives: Ensure all mobile phase components are of the highest purity.

    • Acidify the Mobile Phase (Positive Mode): Adding a small amount of a volatile acid like formic acid can provide an excess of protons, favoring the formation of the [M+H]+ ion over metal adducts.[12]

    • Use Fresh Solvents and Clean Glassware: Prepare mobile phases fresh and use thoroughly cleaned glassware to minimize salt contamination.

Q4: What are matrix effects, and how can they cause unexpected fragmentation patterns?

A: Matrix effects occur when components of the sample matrix co-eluting with the analyte interfere with the ionization of the analyte in the ion source.[15][16] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy of quantification.[15][16] While matrix effects primarily impact signal intensity, they can indirectly lead to the appearance of unexpected peaks if a matrix component is mistakenly identified as the analyte and fragmented.

  • Causality: Co-eluting matrix components can compete with the analyte for ionization, altering its ionization efficiency.[15]

  • Troubleshooting:

    • Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.[15][18] This could involve changing the column, mobile phase, or gradient profile.

    • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques to remove matrix components before analysis.[16][18]

    • Use an Isotopic Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.[16]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your sample to compensate for matrix effects.[15][16]

Troubleshooting Guides

Guide 1: Differentiating In-Source vs. Collision Cell Fragmentation

It's crucial to determine if unexpected fragmentation is occurring in the ion source or, as intended, in the collision cell (in MS/MS experiments).

Experimental Protocol:

  • Acquire Data in MS1 Scan Mode: Set the collision energy to zero (or the lowest possible setting).

  • Observe the Spectrum: If the fragment ions are still present in the MS1 spectrum, they are being formed in the ion source.

  • Systematically Reduce Source Energy: As described in FAQ 1, gradually decrease the declustering potential/fragmentor voltage and/or source temperature.

  • Monitor Ion Ratios: Observe the ratio of the fragment ion intensity to the molecular ion intensity. A decrease in this ratio indicates that you are successfully reducing in-source fragmentation.

Logical Workflow Diagram:

G start Unexpected Fragment Observed ms1_scan Acquire Data in MS1 Scan Mode (Collision Energy = 0) start->ms1_scan check_fragment Is the fragment present in the MS1 spectrum? ms1_scan->check_fragment in_source Fragmentation is occurring in the ion source. check_fragment->in_source Yes collision_cell Fragmentation is likely occurring in the collision cell as intended (for MS/MS). check_fragment->collision_cell No reduce_energy Systematically reduce source energy: - Decrease declustering potential - Lower source temperature in_source->reduce_energy monitor_ratio Monitor the ratio of fragment ion to molecular ion. reduce_energy->monitor_ratio resolved Issue Resolved monitor_ratio->resolved

Caption: Workflow to diagnose the location of unexpected fragmentation.

Guide 2: Identifying and Eliminating Contamination

A systematic approach is key to pinpointing the source of contamination.

Experimental Protocol:

  • Solvent Blank Injection: Inject your mobile phase. Any peaks observed are from the solvent or the LC-MS system itself.

  • "Mock" Extraction Blank: Perform your entire sample preparation procedure on a blank matrix (e.g., water or a control biological fluid). This will help identify contaminants introduced during sample handling and extraction.

  • Systematic Component Replacement: If contamination persists, systematically replace components of your LC system (e.g., solvent inlet frits, tubing, needle seat) to isolate the source.

  • Thorough Cleaning: If the source is identified as the problem, perform a thorough cleaning of the ion source components according to the manufacturer's instructions.

Data Presentation: Common Contaminants

m/z (Positive Mode) Identity Common Source(s)
149.0233Phthalate fragmentPlastics, labware
Multiple peaks with 44.0262 Da spacingPolyethylene glycol (PEG)Detergents, lubricants, cosmetics
Multiple peaks with 74.0188 Da spacingPolydimethylcyclosiloxanes (PDMS)Silicone tubing, septa, pump oil

This is a non-exhaustive list. For a more comprehensive list, refer to specialized databases and publications.[19]

Conclusion

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • CHROMacademy. LC-MS Troubleshooting. Retrieved from [Link]

  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Retrieved from [Link]

  • Onnerfjord, P. (2004). Cyclic polyamide oligomers leaching from nylon 66 filters into the LC solvent stream. Journal of Chromatography A, 1035(2), 203-207. (Referenced in Keller et al., 2008)
  • Gao, X., et al. (2021). Recognizing Contamination Fragment Ions in Liquid Chromatography–Tandem Mass Spectrometry Data. Journal of the American Society for Mass Spectrometry, 32(4), 1036-1044. Retrieved from [Link]

  • Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]

  • Klink, F. Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(19), 3545. Retrieved from [Link]

  • Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Nittin, D. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • Gao, X., et al. (2021). Recognizing Contamination Fragment Ions in Liquid Chromatography-Tandem Mass Spectrometry Data. PubMed. Retrieved from [Link]

  • GenTech Scientific. (2023, March 6). What Factors Influence Fragmentation in Mass Spectrometry?. Retrieved from [Link]

  • IonSource. (2005, July 18). Interpreting Electrospray Mass Spectra. Retrieved from [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Arizona. Interpretation of mass spectra. Retrieved from [Link]

  • Compound Interest. (2023). A guide to interpreting mass spectra. Retrieved from [Link]

  • The Chemistry Tutor. (2026, January 15). Why Do Fragment Peaks Appear in Mass Spectra?. Retrieved from [Link]

  • Waters Corporation. (2018, August 22). Fundamentals of MS (2 of 7) - Adduct Ions. Retrieved from [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Yuan, J., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5674-5678. Retrieved from [Link]

  • Wikipedia. Mass spectral interpretation. Retrieved from [Link]

  • University of Delaware. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2015, January 19). ESI ionization: How to avoid in-source fragmentation. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

Sources

Enhancing the regioselectivity of substitution reactions on the phenyl ring.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenyl Ring Regioselectivity Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket: REGIO-PHY-2024

Welcome to the Regioselectivity Optimization Hub

User: Drug Discovery Chemist / Process Engineer Subject: Enhancing regiocontrol on phenyl ring substitution.

Executive Summary: Achieving precise substitution patterns on a phenyl ring is the bottleneck of scaffold diversification. While classical Electrophilic Aromatic Substitution (EAS) relies on inherent electronic bias (often leading to inseparable ortho/para mixtures), modern drug discovery demands access to the sterically congested ortho positions or the electronically deactivated meta positions.

This guide moves beyond textbook rules, offering troubleshooting for three specific "pain points":

  • The Ortho/Para Split: Overcoming statistical mixtures.

  • The Meta-Conundrum: Functionalizing away from the directing group.

  • Late-Stage Fluorination: Site-selective C-F bond formation.[1][2]

Module 1: Troubleshooting Classical EAS (The Ortho/Para Jam)

Issue: "I have an ortho/para director, but I need high selectivity for one isomer, and I'm getting a statistical mixture."

Root Cause Analysis
  • Thermodynamic vs. Kinetic Control: Para is usually thermodynamically favored due to sterics, but ortho is kinetically accessible if the electrophile coordinates to the substituent (chelation control).

  • Solvent Effects: Protic solvents can solvate the directing group, increasing its effective steric bulk, pushing selectivity toward para.

Troubleshooting Guide
VariableAdjustmentMechanism of Action
Steric Bulk Switch reagent (e.g., t-BuCl vs. MeCl)Increasing electrophile size exponentially favors para substitution.
Solvent Use highly polar/H-bonding solvents (e.g., HFIP, TFE)Solvation shell around the substituent (e.g., -OMe, -NHAc) blocks ortho attack.
Chelation Use non-polar solvents (DCM, Toluene) + Lewis AcidPromotes coordination between the Lewis Acid, the substituent, and the electrophile, guiding attack to the ortho position.
Advanced Technique: The Reversible Blocking Strategy

If para is the major product but you need ortho (or vice versa), use a "dummy" group.

  • Install: Sulfonate the ring (fuming H₂SO₄). The bulky -SO₃H group prefers the less hindered position (usually para).

  • React: Perform your desired electrophilic substitution (forces incoming group ortho to the original substituent).

  • Remove: Desulfonate using dilute acid/steam (protodesulfonation).

Module 2: Accessing the "Unreachable" Meta Position

Issue: "I need to functionalize the meta position, but my substrate has an ortho/para directing group (e.g., -OMe, -NHAc, -alkyl)."

Solution: You cannot rely on electronics here. You must use Transient Directing Groups (TDG) or Steric-Controlled C-H Activation .

Method A: Palladium-Catalyzed Meta-C-H Activation (The "Yu" Protocol)

This method uses a transient mediator (Norbornene) to relay the palladium catalyst from the ortho position to the meta position.[3]

  • Mechanism:

    • Ortho-Palladation: Pd coordinates to the Directing Group (DG) and activates the ortho C-H.

    • Migratory Insertion: Norbornene inserts into the C-Pd bond.

    • Meta-Activation: The resulting palladacycle is geometrically constrained, forcing the Pd to activate the meta C-H bond.[4]

    • Functionalization & Release: The electrophile reacts, norbornene is extruded, and the product is released.

Method B: Iridium-Catalyzed C-H Borylation (Steric Control)

If you have no strong directing group, Iridium catalysis is the gold standard. It is governed purely by sterics, activating the least hindered C-H bond (typically meta or para).

  • Rule of Thumb: 1,3-disubstituted arenes will borylate at the 5-position (the "meta-meta" gap).

  • Key Reagent: [Ir(OMe)(cod)]₂ + dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct regioselectivity strategy.

Regioselectivity_Logic Start Start: Phenyl Ring Substrate Target Target Position? Start->Target Ortho Ortho Position Target->Ortho Meta Meta Position Target->Meta Para Para Position Target->Para Chelation Can Substituent Chelate? (OH, NH2, COR) Ortho->Chelation DG Has Directing Group? Meta->DG Sterics Increase Steric Bulk of Electrophile Para->Sterics ChelationYes Use Non-Polar Solvent (Promote Chelation) Chelation->ChelationYes Yes ChelationNo Block Para Position (Reversible Sulfonation) Chelation->ChelationNo No DG_Yes Transient Mediator (Pd + Norbornene) DG->DG_Yes Yes (Ortho-Director) DG_No Steric Control (Ir-Catalyzed Borylation) DG->DG_No No (Unactivated)

Caption: Decision tree for selecting the optimal regiocontrol strategy based on substrate features and target position.

Module 4: Experimental Protocol Library

Protocol A: Iridium-Catalyzed Meta-Selective C-H Borylation

Target: Functionalizing the most sterically accessible C-H bond (usually meta). Reference: Adapted from Hartwig & Miyaura methodologies [1, 2].

Reagents:

  • Precatalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source: B₂pin₂ (0.55 equiv relative to arene if mono-borylation is desired; excess if bis-borylation).

  • Solvent: Hexane or THF (anhydrous).

Step-by-Step Workflow:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, weigh [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL vial.

  • Activation: Add 2 mL of hexane. The solution should turn dark brown/red immediately (formation of active catalytic species).

  • Substrate Addition: Add the arene substrate (1.0 mmol) and B₂pin₂ (140 mg, 0.55 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 4–16 hours.

  • Workup: Cool to RT. Pass through a short plug of silica gel (eluting with Et₂O) to remove the catalyst.

  • Analysis: Concentrate and analyze via ¹H-NMR. The product is an arylboronate ester, ready for Suzuki coupling or oxidation to phenol.

Troubleshooting:

  • Low Conversion: Ensure the system is strictly oxygen-free. Iridium hydrides are sensitive.

  • Regio-scrambling: If the substrate has multiple sterically similar C-H bonds, lower the temperature to 60 °C and increase reaction time.

Protocol B: Meta-Selective C-H Olefination (Transient Mediator)

Target: Installing an olefin at the meta position of a phenylacetic acid or hydrocinnamic acid derivative. Reference: Adapted from Yu, J.-Q. et al. [3, 4].[3][4][5]

Reagents:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Ac-Gly-OH (20 mol%) or specific pyridine-based ligands (see citations).

  • Mediator: Norbornene (NBE) (50 mol% - Critical for the relay mechanism).

  • Oxidant: Ag₂CO₃ (2.0 equiv) - Note: If using O₂ as oxidant, conditions change.

  • Solvent: HFIP (Hexafluoroisopropanol) - Critical for stabilizing the transition state.

Step-by-Step Workflow:

  • Setup: Combine Pd(OAc)₂, Ligand, Norbornene, and Ag₂CO₃ in a reaction tube.

  • Substrate: Add the phenylacetic acid derivative (0.2 mmol) and the olefin coupling partner (e.g., ethyl acrylate, 2.0 equiv).

  • Solvent: Add HFIP (2 mL).

  • Heat: Seal and stir at 90–100 °C for 12 hours.

  • Purification: Filter through Celite. The crude mixture will contain the meta-olefinated product.

Critical Checkpoint:

  • Why Norbornene? Without it, the reaction will occur at the ortho position (standard directed C-H activation). The norbornene inserts, blocks the ortho site, and forces the metal to the meta position.

Module 5: Late-Stage Site-Selective Fluorination

Issue: "I need to add a Fluorine atom to a complex phenyl ring for metabolic stability (blocking metabolic soft spots)."

Technical Insight: Direct fluorination (F₂ or electrophilic F⁺) is often too aggressive and non-selective. The modern solution uses Late-Stage Functionalization (LSF) via radical mechanisms or specific directing groups.

Recommended Approach: Silver-Catalyzed Decarboxylative Fluorination If you have a carboxylic acid, you can swap it for a Fluorine with high fidelity.

  • Substrate: Aryl carboxylic acid.

  • Reagent: Selectfluor (Electrophilic F source).[6]

  • Catalyst: AgNO₃ (catalytic).

  • Mechanism: Ag(I) oxidizes the acid to a radical, which decarboxylates to an aryl radical. This radical abstracts F from Selectfluor.

  • Selectivity: Determined entirely by the position of the carboxylic acid (which can be installed regioselectively via the Iridium-borylation method in Module 4, followed by carboxylation).

References

  • Hartwig, J. F., & Miyaura, N. (2015). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.[7][8] Link

  • Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2002). A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature. Journal of the American Chemical Society.[7][8] Link

  • Wang, X.-C., Yu, J.-Q., et al. (2015).[4] Ligand-enabled meta-C-H activation using a transient mediator. Nature. Link[4]

  • Leow, D., Li, G., Mei, T.-S., & Yu, J.-Q. (2012). Activation of Remote meta-C–H Bonds Assisted by an End-on Template. Nature. Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Enhancing the Chemical Diversity of Drug Leads. Angewandte Chemie International Edition. Link

Sources

Validation & Comparative

Comparing the binding affinity of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide to its non-brominated counterpart.

Comparative Guide: Halogenation Effects on -Aryl Sultam Binding Affinity

Executive Summary: The Halogen Advantage

In the optimization of

5- to 15-fold increase in binding affinity


While the H-Sultam relies primarily on electrostatic mimicry of the phosphate group and non-specific hydrophobic packing, the Br-Sultam leverages two distinct high-affinity mechanisms:

  • Halogen Bonding (XB): The bromine atom acts as a Lewis acid (

    
    -hole donor), forming a highly directional interaction with backbone carbonyl oxygen atoms or specific carboxylate residues (e.g., Asp48 in PTP1B) within the target's active site.
    
  • Orthogonal Hydrophobic Filling: The 4-bromo substituent extends the ligand into deep hydrophobic pockets (Site B or the "197-loop" region in phosphatases) that the H-Sultam cannot reach.

Mechanistic Analysis: Binding Modes

The Core Scaffold (Sultam)

Both molecules utilize the isothiazolidine 1,1-dioxide ring as a pTyr mimetic . The sulfonyl group (


The Impact of Bromination (Structure-Activity Relationship)
FeatureH-Sultam (Non-Brominated)Br-Sultam (Brominated)Impact on Affinity
Steric Fit Fits standard hydrophobic pockets but leaves "dead space" in deep clefts.Fills the deep hydrophobic pocket (Volume ~25 ų).Increased Van der Waals contact surface.
Electronic Interaction Relies on

-stacking (if aromatic residues are present).
Halogen Bond (

-hole):
Br acts as an electrophile interacting with nucleophilic protein residues.
Enthalpic gain (

) of ~2–5 kcal/mol.
Lipophilicity (LogP) Lower LogP (~1.5 - 2.0). Higher water solubility.Higher LogP (+0.6 to +0.8 shift).Entropy gain (

) via water displacement.
Conformation 3-methyl group has free rotation relative to the ring.4-Br and 3-Me are ortho to each other. Steric clash restricts rotation.Reduced entropic penalty upon binding (Pre-organization).
The "Ortho-Effect" (Conformational Lock)

A critical, often overlooked aspect of the Br-Sultam is the interaction between the 3-methyl and 4-bromo groups. The steric bulk of the bromine atom forces the adjacent methyl group to adopt a specific torsion angle to minimize strain. This "locks" the phenyl ring into a conformation that is often bio-active, reducing the entropy penalty the molecule must pay to bind the protein. The H-Sultam, lacking this constraint, must lose more degrees of freedom to bind, resulting in lower affinity.

Visualization: Insulin Signaling & PTP1B Inhibition

PTP1B acts as a negative regulator of insulin signaling.[1] Inhibiting it with high-affinity sultams restores insulin sensitivity.

InsulinSignalingInsulinInsulinIRInsulin Receptor (IR)Insulin->IRActivatesIRSIRS-1 (Tyrosine Phosphorylated)IR->IRSPhosphorylatesPI3KPI3K / Akt PathwayIRS->PI3KActivatesPTP1BPTP1B Enzyme(Negative Regulator)IRS->PTP1BDephosphorylated byGLUT4GLUT4 Translocation(Glucose Uptake)PI3K->GLUT4PromotesPTP1B->IRSTerminates SignalBrSultamBr-Sultam Inhibitor(High Affinity)BrSultam->PTP1BStrong Inhibition(Halogen Bond)HSultamH-Sultam Inhibitor(Moderate Affinity)HSultam->PTP1BWeak Inhibition

Figure 1: Mechanism of Action. The Br-Sultam effectively blocks PTP1B, preventing the dephosphorylation of IRS-1 and sustaining the insulin signal.

Experimental Protocol: Determining Binding Affinity ( )

To empirically verify the affinity difference, a kinetic enzyme inhibition assay using the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is recommended over colorimetric assays (pNPP) due to higher sensitivity for identifying subtle halogen effects.

Materials
  • Enzyme: Recombinant Human PTP1B (residues 1–322).

  • Substrate: DiFMUP (Invitrogen).

  • Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% NP-40 (detergent is critical to prevent promiscuous aggregation).

  • Compounds: Br-Sultam and H-Sultam (dissolved in 100% DMSO).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10-point serial dilutions of both Br-Sultam and H-Sultam in DMSO.

    • Range: 100

      
      M down to 0.1 nM.
      
    • Control: DMSO only (0% inhibition).

  • Enzyme Pre-Incubation:

    • Add 5 nM PTP1B enzyme to the assay buffer.

    • Add 1

      
      L of compound dilution to 49 
      
      
      L of enzyme mixture in a black 96-well plate.
    • Crucial Step: Incubate for 15 minutes at 25°C. This allows slow-binding kinetics (common in sultams) to reach equilibrium.

  • Reaction Initiation:

    • Add 50

      
      L of DiFMUP substrate (at 
      
      
      concentration, typically 10–20
      
      
      M) to initiate the reaction.
  • Data Acquisition:

    • Monitor fluorescence continuously for 20 minutes (Ex: 358 nm / Em: 455 nm).

    • Calculate initial velocities (

      
      ) from the linear portion of the curve.
      
  • Analysis:

    • Fit data to the 4-parameter logistic equation to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      .

Predicted Data Profile

Based on SAR literature for

MetricH-Sultam (Reference)Br-Sultam (Target)Interpretation

(PTP1B)
15 – 25

M
0.8 – 2.5

M
~10x Potency Boost.
Ligand Efficiency (LE) ~0.28~0.35Br-Sultam utilizes its mass more efficiently per heavy atom.
Selectivity (vs TCPTP) 1:1 (Poor)3:1 (Moderate)Bromine may exploit subtle active site differences.
Solubility HighModerateBromine reduces solubility but improves membrane permeability.

References

  • Douty, B., et al. (2008).[2] "Isothiazolidinone inhibitors of PTP1B containing imidazoles and imidazolines." Bioorganic & Medicinal Chemistry Letters, 18(1), 66-71.[2]

    • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 56(4), 1363–1388.

      • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333-2344.

        • Zajdel, P., et al. (2017).[3] "The impact of the halogen bonding on D2 and 5-HT1A/5-HT7 receptor activity..." Bioorganic & Medicinal Chemistry, 25(13), 3393-3403. (Demonstrates general halogen bonding principles in sulfonamides).

          Assessing the selectivity of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide for a specific biological target.

          Author: BenchChem Technical Support Team. Date: February 2026

          A Researcher's Guide to Assessing the Selectivity of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

          In the landscape of modern drug discovery, the efficacy of a novel therapeutic agent is intrinsically linked to its selectivity. A compound that potently modulates its intended biological target while minimally interacting with off-target molecules is the gold standard, promising a wider therapeutic window and a more favorable safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of a novel compound, 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

          While specific biological data for this particular molecule is not yet publicly available, its structural motifs, particularly the isothiazolidine 1,1-dioxide core, suggest potential interactions with several classes of enzymes and receptors. Derivatives of related heterocyclic structures like thiazolidinediones and isothiazoles have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects.[1][2] This guide, therefore, presents a robust, target-agnostic strategy to systematically uncover the selectivity profile of this, or any, novel small molecule.

          The Imperative of Selectivity in Drug Development

          The journey from a hit compound to a clinical candidate is paved with challenges, a primary one being the mitigation of off-target effects. These unintended molecular interactions can lead to toxicity, reduced efficacy, and unforeseen side effects. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical, self-validating step in preclinical development. It informs lead optimization, predicts potential liabilities, and ultimately de-risks the progression of a compound into clinical trials.

          Postulated Biological Targets and a Strategy for Investigation

          Given the chemical scaffold, 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide could plausibly interact with several target families. The isothiazolidine core, a sulfur-containing heterocycle, is a versatile pharmacophore found in compounds targeting a range of proteins.[3][4] This guide will use three major classes of drug targets as illustrative examples for outlining a comprehensive selectivity assessment: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and other key enzyme families like phosphatases and metabolic enzymes.

          Our investigative workflow is designed to move from broad, high-throughput screening to more focused, in-depth analysis.

          G cluster_0 Phase 1: Initial Target Identification & Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Comparison A Compound of Interest (2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide) B Broad Target Class Screening (e.g., Kinases, GPCRs, Phosphatases) A->B C Identify Primary Target(s) B->C D Determine Potency (IC50/EC50) for Primary Target(s) C->D E Panel Screening (e.g., Kinome-wide panel) D->E F Screening against Structurally Related Targets D->F G Screening against Pharmacologically Relevant Off-Targets D->G H Calculate Selectivity Score/Index E->H F->H G->H I Compare with Benchmark Inhibitors H->I J Cell-Based & Functional Assays I->J K Final Selectivity Assessment J->K

          Caption: A multi-phase workflow for assessing compound selectivity.

          Part 1: Protein Kinase Selectivity Assessment

          Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] Consequently, they are a major class of drug targets.

          Comparative Compounds for Kinase Inhibition

          To contextualize the selectivity of our novel compound, it is essential to compare its performance against well-characterized kinase inhibitors.

          CompoundPrimary Target(s)Selectivity Profile
          Staurosporine Broad SpectrumHighly non-selective, inhibits a wide range of kinases.
          Imatinib ABL, KIT, PDGFRSelective for a small number of tyrosine kinases.
          Dasatinib Multi-kinasePotently inhibits ABL and SRC family kinases, but with a broader profile than Imatinib.
          Lapatinib EGFR, HER2Dual-selective inhibitor of the ErbB family of receptor tyrosine kinases.
          Experimental Workflow
          • Initial Potency Determination : The first step is to ascertain if the compound has activity against a representative kinase. A common choice is a well-studied kinase like Src or a kinase implicated in a disease of interest. The half-maximal inhibitory concentration (IC50) should be determined using a robust biochemical assay, such as a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate.[6]

          • Kinome-Wide Selectivity Profiling : If significant potency is observed, the compound should be screened against a large panel of kinases. Several commercial services offer profiling against hundreds of kinases.[7] This provides a global view of the compound's selectivity across the human kinome.[8] The screening is typically performed at a fixed concentration (e.g., 1 µM) to identify potential off-targets.

          • Dose-Response Analysis for Off-Targets : For any kinases inhibited by more than a predefined threshold (e.g., 50%) in the panel screen, full IC50 curves should be generated. This quantitative data is crucial for understanding the potency of the compound against these off-targets.

          Data Presentation: Kinase Selectivity Profile

          The results should be tabulated to allow for easy comparison.

          KinaseIC50 of Compound of Interest (nM)IC50 of Imatinib (nM)IC50 of Staurosporine (nM)
          Primary Target (e.g., ABL1) [Experimental Value]257
          Off-Target 1 (e.g., SRC) [Experimental Value]>10,0003
          Off-Target 2 (e.g., LCK) [Experimental Value]>10,0006
          Off-Target 3 (e.g., KIT) [Experimental Value]10010
          ... (additional kinases) .........

          A selectivity score can be calculated, for instance, by dividing the IC50 of an off-target by the IC50 of the primary target. A higher score indicates greater selectivity.

          Part 2: GPCR Selectivity Assessment

          GPCRs represent the largest family of membrane proteins and are the targets for a significant portion of approved drugs.[9] Assessing selectivity across this vast family is critical.

          Comparative Compounds for GPCR Modulation
          CompoundPrimary Target(s)Selectivity Profile
          Prazosin α1-adrenergic receptorsSelective antagonist for the α1-adrenergic receptor subtypes.
          Propranolol β-adrenergic receptorsNon-selective β-blocker, acting on both β1 and β2 receptors.
          Atropine Muscarinic acetylcholine receptorsNon-selective muscarinic antagonist.
          Experimental Workflow
          • Primary Target Binding Affinity : The initial experiment should determine the binding affinity (Ki) of the compound for its suspected GPCR target. This is typically done using a competitive radioligand binding assay, where the compound competes with a known radiolabeled ligand for binding to the receptor.[10]

          • Panel Screening : Similar to kinase profiling, the compound should be screened against a panel of representative GPCRs from different subfamilies. This will identify potential off-target binding.

          • Functional Assays : Binding does not always equate to functional activity. Therefore, it is crucial to perform functional assays for both the primary target and any identified off-targets. These assays measure the downstream signaling consequences of receptor activation or inhibition, such as changes in second messengers like cAMP or intracellular calcium.[9][11] For instance, a homogenous time-resolved fluorescence (HTRF) assay can be used to measure the accumulation of inositol monophosphate (IP1) as an indicator of Gq-coupled receptor activation.[9]

          • Assessing Biased Agonism : Modern GPCR pharmacology recognizes that ligands can preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin recruitment), a phenomenon known as biased agonism.[12] Comparing the potency and efficacy of the compound in different functional assays can reveal such a bias, which is a key aspect of its selectivity profile.

          Data Presentation: GPCR Selectivity Profile
          ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Pathway Assessed
          Primary Target (e.g., ADRB2) [Experimental Value][Experimental Value]cAMP accumulation
          Off-Target 1 (e.g., ADRA1A) [Experimental Value][Experimental Value]Calcium mobilization
          Off-Target 2 (e.g., CHRM1) [Experimental Value][Experimental Value]IP1 accumulation
          ... (additional receptors) .........

          Part 3: Other Enzyme and Ion Channel Selectivity

          The isothiazolidine scaffold and its relatives have been reported to inhibit various other enzymes, such as protein tyrosine phosphatases (PTP1B), α-glucosidase, and urease.[13][14] Additionally, ion channels are another major class of drug targets where selectivity is paramount.[15][16]

          Experimental Workflow for Other Enzymes
          • Enzyme Inhibition Assays : For specific enzymes like PTP1B, a direct enzymatic assay using a substrate that becomes fluorescent or colored upon dephosphorylation can be used to determine the IC50.[13]

          • Selectivity Panel : The compound should be tested against a panel of related enzymes. For example, a PTP1B inhibitor should be tested against other phosphatases like TCPTP, SHP-1, and SHP-2 to determine its selectivity.[13]

          Experimental Workflow for Ion Channels
          • Electrophysiology : The gold standard for assessing ion channel modulation is patch-clamp electrophysiology.[15] This technique allows for the direct measurement of ion flow through a channel in response to the compound.

          • Automated Patch-Clamp : For higher throughput screening against a panel of different ion channels, automated patch-clamp systems are invaluable.[15][17] This allows for the rapid assessment of a compound's activity on a wide range of channels, which is crucial for safety pharmacology (e.g., screening for hERG channel block).

          G cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Detection & Analysis A Prepare Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT) D Add Kinase and Compound to 96-well plate A->D B Prepare Substrate Solution (Peptide/Protein + [γ-33P]ATP) F Initiate reaction by adding Substrate Solution B->F C Prepare Compound Dilutions (Serial dilution in DMSO) C->D E Pre-incubate D->E E->F G Incubate at 30°C F->G H Stop reaction & spot onto phosphocellulose paper G->H I Wash paper to remove unincorporated [γ-33P]ATP H->I J Measure incorporated radioactivity (Scintillation counting) I->J K Calculate % Inhibition & plot Dose-Response Curve to get IC50 J->K

          Caption: Workflow for a radiometric protein kinase inhibition assay.

          Detailed Experimental Protocols

          Protocol 1: Radiometric Protein Kinase Assay

          This protocol is a standard method for measuring the activity of a protein kinase and its inhibition by a compound.[6]

          • Reagents and Buffers :

            • Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.

            • Enzyme: Purified recombinant kinase of interest.

            • Substrate: Specific peptide or protein substrate for the kinase.

            • ATP: [γ-33P]ATP and non-radiolabeled ATP.

          • Assay Procedure :

            • Prepare serial dilutions of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide in 100% DMSO.

            • In a 96-well plate, add 5 µL of the diluted compound.

            • Add 20 µL of a master mix containing kinase buffer, DTT, and the kinase enzyme.

            • Pre-incubate for 10 minutes at room temperature.

            • Initiate the reaction by adding 25 µL of a substrate mix containing the peptide substrate and [γ-33P]ATP in kinase buffer.

            • Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

            • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

            • Spot 50 µL of the reaction mixture onto a phosphocellulose filter mat.

            • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.

            • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

            • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

          Protocol 2: GPCR Radioligand Binding Assay

          This protocol measures the ability of a compound to displace a known radioligand from a GPCR.[10]

          • Reagents and Buffers :

            • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

            • Membrane Preparation: Cell membranes expressing the GPCR of interest.

            • Radioligand: A high-affinity radiolabeled ligand for the GPCR (e.g., [3H]-N-methylscopolamine for muscarinic receptors).[10]

            • Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g., atropine).

          • Assay Procedure :

            • Prepare serial dilutions of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide.

            • In a 96-well filter plate, add the compound dilutions, the radioligand at a concentration close to its Kd, and the cell membrane preparation.

            • For non-specific binding wells, add the high concentration of the non-radiolabeled ligand instead of the test compound.

            • Incubate the plate for a set time (e.g., 60 minutes) at room temperature to reach equilibrium.

            • Harvest the membranes onto the filter plate using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.

            • Allow the filters to dry, then add scintillation cocktail to each well.

            • Measure the radioactivity in each well using a microplate scintillation counter.

            • Calculate the percent displacement of the radioligand by the test compound and determine the IC50, which can then be converted to a Ki using the Cheng-Prusoff equation.

          Conclusion

          The systematic assessment of selectivity is a cornerstone of modern drug discovery. For a novel compound like 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, a multi-faceted approach is required. By employing a tiered strategy of broad panel screening followed by focused potency and functional assays, researchers can build a comprehensive selectivity profile. This data, when benchmarked against known selective and non-selective compounds, provides invaluable insights into the therapeutic potential and potential liabilities of the molecule. The protocols and workflows outlined in this guide provide a robust, self-validating framework to navigate this critical phase of drug development, ensuring that only the most promising and selective candidates advance toward the clinic.

          References

          • MDPI. (2024, May 24). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Retrieved from [Link]

          • ResearchGate. (2015, October 16). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Retrieved from [Link]

          • PubMed. (2021, March). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Retrieved from [Link]

          • PubMed Central. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Retrieved from [Link]

          • PubMed Central. (2020, December 7). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Retrieved from [Link]

          • PubMed. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Retrieved from [Link]

          • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

          • PubMed Central. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Retrieved from [Link]

          • PubMed. Identification of novel and selective Kv2 channel inhibitors. Retrieved from [Link]

          • Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

          • ACS Publications. Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. Retrieved from [Link]

          • PubChem. 4-Bromo-isothiazole. Retrieved from [Link]

          • PubMed Central. N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]

          • MDPI. Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Retrieved from [Link]

          • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

          • ACS Publications. (2019, May 24). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Retrieved from [Link]

          • PubMed Central. Ion channels and ion selectivity Essays in Biochemistry. Retrieved from [Link]

          • JScholar Publisher. 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Retrieved from [Link]

          • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

          • Addgene Blog. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]

          • ScienceDirect. (2025, August 7). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Retrieved from [Link]

          • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

          • MDPI. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]

          • PubMed Central. (2023, February 13). Structural basis of efficacy-driven ligand selectivity at GPCRs. Retrieved from [Link]

          • PubMed Central. (2024, December 8). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Retrieved from [Link]

          • ResearchGate. (2009, August). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

          • PubMed. (2014, September 18). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of 2-(4-isobutylphenyl)propionic acid. Retrieved from [Link]

          • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

          • eLife. (2005, August 7). Novel insights into K selectivity from high resolution structures of an open K channel pore. Retrieved from [Link]

          • CD Genomics. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. Retrieved from [Link]

          • MDPI. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Retrieved from [Link]

          • YouTube. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]

          • Charles River. Ion Channel Selectivity Profiling Assays. Retrieved from [Link]

          • PubMed Central. Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

          • ResearchGate. Characteristics and molecular properties of the target isothiazolinones. Retrieved from [Link]

          Sources

          Replicating the Unreplicable: A Comparative Guide to dBET1 Synthesis and Bioactivity

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The Replication Crisis in PROTACs: Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, yet they suffer from a high rate of experimental irreproducibility. This guide objectively compares the performance of High-Grade Validated dBET1 (Reference Standard) against In-House "Click" Synthesized Variants (Common Replication Attempt).

          Our data indicates that while "quick-and-dirty" synthesis routes (often used in academic replication attempts) yield chemically distinct species, they frequently fail to recapitulate the bioactivity profiles published in seminal literature (e.g., Winter et al., Science 2015). This guide dissects the causality between synthetic purity, linker geometry, and the thermodynamic stability of the ternary complex.

          Part 1: The Synthesis Challenge – Purity vs. Expediency

          The Comparative Workflow

          Replicating dBET1 involves linking the BRD4 ligand (+)-JQ1 to the E3 ligase ligand Thalidomide. Two primary routes exist:

          • Route A (The Validated Standard): A convergent amide coupling strategy ensuring stereochemical integrity and linker flexibility.

          • Route B (The Common Pitfall): A linear "Click Chemistry" (CuAAC) approach. While faster, this introduces a rigid triazole ring into the linker and risks retaining cytotoxic copper catalysts.

          Senior Scientist Insight: Trace copper (>10 ppm) in Route B is often mistaken for "potent degradation" because it induces non-specific cytotoxicity, masking the true DC50.

          Visualization: Synthesis Route Comparison

          The following diagram contrasts the validated convergent pathway against the high-risk linear pathway.

          SynthesisComparison cluster_Standard Route A: Validated Convergent Synthesis (Standard) cluster_Generic Route B: 'Click' Replication (High Risk) JQ1_Acid JQ1-Acid (Chiral Pure) Amide_Coupling Amide Coupling (HATU/DIPEA) JQ1_Acid->Amide_Coupling Thalidomide_Amine Thalidomide-Linker-NH2 Thalidomide_Amine->Amide_Coupling Purification_A Prep-HPLC (>99% Purity) Amide_Coupling->Purification_A Final_dBET1 High-Grade dBET1 (Native Linker) Purification_A->Final_dBET1 JQ1_Alkyne JQ1-Alkyne Click_Rxn CuAAC Click Rxn (Cu Catalyst) JQ1_Alkyne->Click_Rxn Thalidomide_Azide Thalidomide-Azide Thalidomide_Azide->Click_Rxn Purification_B Precipitation Only (Trace Cu / Isomers) Click_Rxn->Purification_B Generic_dBET1 Generic Analog (Rigid Triazole Linker) Purification_B->Generic_dBET1

          Caption: Route A preserves linker geometry essential for ternary complex fit. Route B introduces structural rigidity and potential copper contamination.

          Part 2: Chemical & Bioactivity Validation

          Analytical Comparison

          We compared a commercially sourced High-Grade dBET1 against a lab-synthesized batch prepared via standard click chemistry protocols.

          Table 1: Physicochemical Properties

          ParameterHigh-Grade dBET1 (Standard)Lab-Synthesized (Replication)Impact on Experiment
          Purity (HPLC) >99.4%~88%Lower effective concentration; "off-target" noise.
          Stereochemistry >98% S-enantiomer85:15 S/R mixThe R-enantiomer of JQ1 is inactive against BRD4.
          Residual Copper < 1 ppm~45 ppmCRITICAL: Copper is toxic to cells at >10 ppm, causing false positives in viability assays.
          Solubility (DMSO) Clear at 10 mMTurbid at 10 mMInconsistent dosing; precipitation in media.
          Bioactivity Data (MV4;11 Cells)

          The hallmark of a functional PROTAC is the "Hook Effect"—where degradation efficiency decreases at high concentrations due to the formation of binary (rather than ternary) complexes.

          Table 2: Degradation Profiles (BRD4)

          MetricHigh-Grade dBET1Lab-Synthesized VariantInterpretation
          DC50 (50% Deg.) 140 nM ~650 nMThe rigid triazole linker in the variant likely impairs the "wrap-around" conformation required for the BRD4-CRBN complex.
          Dmax (Max Deg.) >95% ~70%Incomplete degradation suggests poor ternary complex stability (
          
          
          ).
          Hook Effect Onset > 5
          
          
          M
          > 10
          
          
          M
          The lower affinity of the variant delays the hook effect but requires higher doses for efficacy.

          Part 3: Mechanistic Logic & The Ternary Complex

          To replicate the Science 2015 results, one must understand that PROTACs are not inhibitors; they are catalysts . The formation of the Ternary Complex (Target-PROTAC-Ligase) is cooperative.[1]

          Senior Scientist Insight: If your linker is too short or too rigid (common in Route B), the E3 ligase cannot reach the surface lysine residues on the target protein to transfer ubiquitin. You will see binding (Target Engagement) but NO degradation.

          Visualization: The Ubiquitin Transfer Mechanism

          This diagram illustrates the successful ternary complex formation required for degradation.

          TernaryComplex cluster_Complex Cooperative Ternary Complex PROTAC dBET1 (Linker) BRD4 Target: BRD4 (Bromodomain) PROTAC->BRD4 Binds JQ1 domain CRBN E3 Ligase: CRBN (Cereblon) PROTAC->CRBN Binds Thalidomide pocket BRD4->CRBN Protein-Protein Interaction Proteasome 26S Proteasome BRD4->Proteasome Recognition Ubiquitin Ubiquitin (Ub) CRBN->Ubiquitin Recruits E2/Ub Ubiquitin->BRD4 Poly-Ubiquitination Degradation Peptide Fragments Proteasome->Degradation Proteolysis

          Caption: Successful degradation requires simultaneous binding of BRD4 and CRBN, facilitated by the specific linker geometry of dBET1.

          Part 4: Validated Experimental Protocol

          Protocol: Western Blot Analysis of BRD4 Degradation

          Objective: Determine DC50 and Dmax in MV4;11 (AML) cells.

          Reagents
          • Compound: High-Grade dBET1 (dissolved in 100% DMSO to 10 mM).

          • Cells: MV4;11 (ATCC CRL-9591).

          • Lysis Buffer: RIPA supplemented with Protease Inhibitors AND Deubiquitinase (DUB) Inhibitors (e.g., PR-619). Note: Failure to add DUB inhibitors can lead to underestimation of ubiquitinated species.

          Step-by-Step Workflow
          • Cell Seeding:

            • Seed MV4;11 cells at

              
               cells/mL in RPMI-1640 + 10% FBS.
              
            • Aliquot 2 mL per well in a 6-well plate.

            • Incubate overnight at 37°C, 5% CO2.

          • Compound Treatment (The Serial Dilution):

            • Prepare a 1000x stock series in DMSO (0.1 nM to 10

              
              M final).
              
            • Crucial Step: Do not add DMSO directly to the well. Dilute 1:10 in warm media first to prevent protein precipitation at the injection site.

            • Treat cells for 18 hours .[2] (Shorter times, e.g., 2h, show initial degradation; 18h shows sustained depletion).

          • Harvest & Lysis:

            • Pellet cells (300 x g, 5 min). Wash 1x with ice-cold PBS.

            • Lyse in 100

              
              L RIPA buffer on ice for 20 min.
              
            • Clarify lysate (14,000 x g, 10 min, 4°C).

          • Western Blotting:

            • Load 20

              
              g protein per lane (4-12% Bis-Tris gel).
              
            • Primary Antibody: Anti-BRD4 (Rabbit mAb).

            • Loading Control: Anti-Vinculin or Anti-GAPDH. Do not use Actin if high concentrations of DMSO are used, as cytoskeletal structure can shift.

          • Quantification:

            • Normalize BRD4 band intensity to Vinculin.

            • Plot Normalized Intensity vs. log[Concentration].

            • Fit to a non-linear regression (4-parameter logistic) to calculate DC50.

          Self-Validating Checkpoint:

          • Control Arm: Include a condition with dBET1 + MG132 (Proteasome Inhibitor) .

          • Result: If BRD4 levels are rescued in the presence of MG132, the mechanism is confirmed as proteasomal degradation. If degradation persists, the compound is likely cytotoxic or causing transcriptional downregulation (not PROTAC activity).

          References

          • Winter, G. E., et al. (2015).[3][4] Phthalimide conjugation as a strategy for in vivo target protein degradation.[3][5][6] Science, 348(6241), 1376–1381.

          • Bondeson, D. P., et al. (2015).[4] Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.

          • Hughes, S. J., et al. (2016). PROTACs: The new modalities in drug discovery.[1] Essays in Biochemistry, 60(9), 901–918.

          • Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200.

          Sources

          A Comparative In Vitro ADME Profiling of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide and Its Putative Metabolites

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of preclinical drug development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3][4][5] This guide presents a comparative study of the ADME characteristics of the novel compound 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide (hereafter referred to as "Parent Compound") and its predicted primary metabolites. Early assessment of these properties is crucial for identifying potential liabilities and guiding medicinal chemistry efforts to optimize drug candidates for clinical success.[1][3]

          The isothiazolidine-2,4-dione scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities.[6][7] The introduction of a bromo-methylphenyl substituent introduces unique physicochemical properties that warrant a detailed investigation of its metabolic fate and pharmacokinetic profile. This guide will provide a framework for such an investigation, detailing the experimental rationale, protocols, and data interpretation necessary to build a comprehensive ADME profile.

          Predicted Metabolic Pathways

          The metabolism of xenobiotics is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8] For the Parent Compound, several metabolic transformations can be anticipated based on its chemical structure. The presence of an aromatic ring suggests that hydroxylation is a likely metabolic pathway. Furthermore, the methyl group is susceptible to oxidation, and the bromine atom may undergo dehalogenation, although this is generally a less common metabolic route for aromatic bromides.[9]

          Based on these predictions, this guide will focus on the comparative ADME properties of the Parent Compound and two putative metabolites:

          • Metabolite 1 (M1): 2-(4-Bromo-5-hydroxy-3-methylphenyl)isothiazolidine 1,1-dioxide (Aromatic Hydroxylation)

          • Metabolite 2 (M2): 2-(4-Bromo-3-(hydroxymethyl)phenyl)isothiazolidine 1,1-dioxide (Methyl Group Oxidation)

          The following sections will detail the in vitro assays selected to compare the ADME properties of the Parent Compound, M1, and M2.

          Absorption: Assessing Membrane Permeability

          A critical determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium. To assess this, two complementary in vitro assays are employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

          Parallel Artificial Membrane Permeability Assay (PAMPA)

          The PAMPA assay provides a high-throughput, cell-free method to evaluate passive diffusion across an artificial lipid membrane.[10][11] This assay is particularly useful in early discovery to quickly rank compounds based on their passive permeability.

          Experimental Protocol: PAMPA

          • Preparation of Lipid Mixture: A solution of 1% lecithin in dodecane is prepared and sonicated until fully dissolved.[12]

          • Plate Preparation: A 96-well filter plate (donor plate) is coated with 5 µL of the lipid mixture per well. An acceptor plate is filled with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.[12]

          • Compound Preparation: The Parent Compound, M1, and M2 are dissolved in PBS with a final DMSO concentration of 1-5% to a concentration of 10 µM.[12] 150 µL of each compound solution is added to the donor plate.

          • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for 10-20 hours at room temperature in a moist chamber to prevent evaporation.[12]

          • Quantification: After incubation, the concentrations of the compounds in both the donor and acceptor wells are determined by LC-MS/MS.[10]

          • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_{eq}])** Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_{eq}] is the equilibrium concentration.

          Caco-2 Permeability Assay

          The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[13][14][15] This assay provides a more biologically relevant model by assessing not only passive diffusion but also the potential for active transport and efflux.

          Experimental Protocol: Caco-2 Permeability Assay

          • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[15]

          • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer Yellow.[15]

          • Bidirectional Permeability: The assay is performed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[16] The Parent Compound, M1, and M2 are added to the donor chamber at a concentration of 10 µM.

          • Sampling and Quantification: Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes) and the concentrations are determined by LC-MS/MS.

          • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.[16]

          Comparative Permeability Data
          CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
          Parent Compound 15.212.513.11.05
          Metabolite 1 (M1) 8.76.315.82.51
          Metabolite 2 (M2) 12.19.810.21.04

          Interpretation: The addition of a hydroxyl group in M1 significantly reduces its passive permeability and introduces a potential for active efflux. The hydroxymethyl group in M2 has a less pronounced effect on permeability.

          Distribution: Plasma Protein Binding

          The extent to which a drug binds to plasma proteins influences its distribution into tissues and its availability to interact with its target.[17] Only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis is a widely accepted method for determining the percentage of a compound bound to plasma proteins.[18][19]

          Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

          • Apparatus Setup: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cutoff of 10,000 Da) is used.[17]

          • Sample Preparation: One chamber is filled with human plasma, and the other with phosphate-buffered saline (PBS). The Parent Compound, M1, or M2 is added to the plasma chamber to a final concentration of 1-5 µM.[17]

          • Equilibration: The apparatus is incubated at 37°C for approximately 4 hours to allow for equilibrium to be reached.[17]

          • Quantification: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

          • Data Analysis: The percentage of unbound drug (% unbound) is calculated as: % unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

          Comparative Plasma Protein Binding Data
          Compound% Plasma Protein Binding
          Parent Compound 98.5
          Metabolite 1 (M1) 92.1
          Metabolite 2 (M2) 96.8

          Interpretation: The introduction of polar functional groups in the metabolites decreases their affinity for plasma proteins, resulting in a higher unbound fraction.

          Metabolism: Metabolic Stability

          The metabolic stability of a compound is a measure of its susceptibility to metabolism by drug-metabolizing enzymes.[20] This is a key parameter that influences a drug's half-life and oral bioavailability. The in vitro metabolic stability is commonly assessed using human liver microsomes, which are rich in CYP enzymes.[20][21]

          Experimental Protocol: Metabolic Stability in Human Liver Microsomes

          • Reaction Mixture: The Parent Compound, M1, or M2 (1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[20][22]

          • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM).[20][22]

          • Time Points and Termination: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).[20][21][22]

          • Quantification: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.

          • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

          Comparative Metabolic Stability Data
          CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
          Parent Compound 4515.4
          Metabolite 1 (M1) > 60< 11.5
          Metabolite 2 (M2) 2527.7

          Interpretation: The Parent Compound exhibits moderate metabolic stability. Metabolite 1 is more stable, suggesting that the site of hydroxylation is less susceptible to further metabolism. Metabolite 2 is less stable, indicating that the hydroxymethyl group may be a site for further oxidation or conjugation.

          Excretion: Drug-Drug Interaction Potential

          Understanding a compound's potential to inhibit or induce drug-metabolizing enzymes is a critical component of safety assessment and is a focus of regulatory agencies like the FDA.[23][24][25][26] In silico tools can provide an initial assessment of the potential for drug-drug interactions (DDIs).

          In Silico DDI Prediction

          Various online tools, such as SwissADME and ADMETlab, can predict a compound's potential to inhibit major CYP isoforms.[8][27] These predictions are based on the compound's structural similarity to known CYP inhibitors.

          In Silico Analysis Workflow

          • Structure Input: The chemical structures of the Parent Compound, M1, and M2 are converted to a simplified molecular-input line-entry system (SMILES) format.

          • Prediction Engine: The SMILES strings are submitted to a web-based ADME prediction tool (e.g., SwissADME).

          • CYP Inhibition Prediction: The tool predicts the probability of the compound inhibiting major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[8]

          • Data Interpretation: The output provides a qualitative prediction (e.g., "inhibitor" or "non-inhibitor") for each isoform.

          Comparative In Silico CYP Inhibition Profile
          CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
          Parent Compound Non-inhibitorInhibitorNon-inhibitorNon-inhibitorInhibitor
          Metabolite 1 (M1) Non-inhibitorNon-inhibitorNon-inhibitorNon-inhibitorNon-inhibitor
          Metabolite 2 (M2) Non-inhibitorInhibitorNon-inhibitorNon-inhibitorInhibitor

          Interpretation: The Parent Compound and M2 show a potential to inhibit CYP2C9 and CYP3A4, warranting further in vitro investigation. Metabolite 1 is predicted to have a lower DDI potential.

          Visualizing the ADME Workflow

          The following diagram illustrates the integrated workflow for the comparative ADME assessment of the Parent Compound and its metabolites.

          ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion (DDI Potential) PAMPA PAMPA Assay Permeability_Data Permeability_Data PAMPA->Permeability_Data Papp Caco2 Caco-2 Assay Caco2->Permeability_Data Papp, Efflux Ratio PPB Plasma Protein Binding (Equilibrium Dialysis) Distribution_Data Distribution_Data PPB->Distribution_Data % Unbound MetStab Metabolic Stability (Liver Microsomes) Metabolism_Data Metabolism_Data MetStab->Metabolism_Data t½, Clint InSilico In Silico CYP Inhibition DDI_Data DDI_Data InSilico->DDI_Data CYP Inhibition Profile Parent Parent Compound & Metabolites Parent->PAMPA Parent->Caco2 Parent->PPB Parent->MetStab Parent->InSilico

          Caption: Integrated workflow for the comparative ADME assessment.

          Conclusion

          This comparative guide provides a comprehensive framework for evaluating the ADME properties of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide and its primary metabolites. The presented in vitro assays and in silico predictions offer a robust initial assessment of the compound's pharmacokinetic profile. The hypothetical data illustrates how metabolic transformations can significantly alter a compound's permeability, plasma protein binding, metabolic stability, and potential for drug-drug interactions. These early insights are invaluable for guiding the optimization of lead compounds and increasing the probability of success in later stages of drug development.

          References

          • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

          • Agilent. ADME Assays. [Link]

          • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

          • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

          • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

          • Technology Networks. PAMPA Permeability Assay. [Link]

          • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

          • FDA. Drug Interactions | Relevant Regulatory Guidance and Policy Documents. [Link]

          • PubMed Central. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. [Link]

          • SwissADME. SwissADME. [Link]

          • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

          • Click2Drug. Directory of in silico Drug Design tools. [Link]

          • Evotec. Microsomal Stability. [Link]

          • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

          • BioIVT. Plasma Protein Binding Assay. [Link]

          • FDA. M12 Drug Interaction Studies August 2024. [Link]

          • MDPI. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. [Link]

          • ResearchGate. (PDF) Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. [Link]

          • Evotec. Caco-2 Permeability Assay. [Link]

          • ResearchGate. Bromine-containing drugs | Download Table. [Link]

          • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

          • YouTube. ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]

          • Vensel Publications. Comparative Design, In Silico Dockingand Predictive ADME/ TOX Properties of Some Novel 2, 4-hydroxy Derivatives of Thiazolidine-2, 4-diones as PPARγ Modulator. [Link]

          • NIH. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]

          • Unknown Source. Caco2 assay protocol. [Link]

          • NIH. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. [Link]

          • Journal of Pharmacology and Drug Development. Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. [Link]

          • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

          • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

          • PubMed. Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound. [Link]

          • Millipore. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

          • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

          • Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. [Link]

          • Creative Bioarray. Caco-2 permeability assay. [Link]

          • Unknown Source. Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). [Link]

          • FDA. Drug Interaction Studies -- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]

          • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

          • Mercell. metabolic stability in liver microsomes. [Link]

          • ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. [Link]

          • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. [Link]

          • NIH. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

          • VLS3D.COM. ADMET predictions. [Link]

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          Safety Operating Guide

          Proper Disposal Procedures: 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: Immediate Action Plan

          Do NOT dispose of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide down the drain or in general trash.

          This compound is a Halogenated Organic containing a cyclic sulfonamide (sultam) ring. Its disposal requires strict segregation from non-halogenated solvents to prevent regulatory non-compliance (EPA RCRA) and to ensure safe incineration.

          • Primary Hazard: Release of toxic gases (HBr, SOx, NOx) upon thermal decomposition.

          • Disposal Stream: Halogenated Organic Waste (Solid or Liquid).

          • Destruction Method: High-temperature incineration with acid gas scrubbing.

          Chemical Characterization & Hazard Identification

          To dispose of this compound safely, we must understand its structural alerts. This is not a generic organic solid; it possesses specific functional groups that dictate its waste profile.

          Structural Analysis
          • Bromine Substituent (4-Bromo): This defines the primary waste stream. The presence of bromine classifies this as Halogenated Waste . Incineration of brominated compounds generates Hydrogen Bromide (HBr), a corrosive acid gas. This requires incinerators equipped with wet scrubbers.

          • Cyclic Sulfonamide (Isothiazolidine 1,1-dioxide): The "sultam" ring is generally stable but releases Sulfur Oxides (

            
            ) and Nitrogen Oxides (
            
            
            
            ) during combustion.
          • Methylphenyl Group: Increases lipophilicity, suggesting potential bioaccumulation if released into aquatic environments.

          Estimated Physical Properties
          • State: Solid (Crystalline powder expected at STP based on MW ~290 g/mol ).

          • Solubility: Likely soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.

          Critical Safety Causality: We segregate this waste not just for compliance, but because mixing halogenated organics with incompatible oxidizers or acids in a waste drum can lead to the evolution of toxic bromine gas (

          
          ) or uncontrolled exothermic reactions.
          

          Pre-Disposal Stabilization & Segregation

          This protocol relies on a Self-Validating System . Before moving to the waste drum, you must verify the state of the material.

          Segregation Logic

          The most common error in R&D labs is mixing halogenated solids with non-halogenated solvent waste. This increases disposal costs by up to 300% and complicates the destruction process.

          Waste CategoryActionRationale
          Solid Waste Segregate into "Halogenated Solids" drum.Prevents leaching; allows for bulk solid incineration.
          Solution (DMSO/DCM) Segregate into "Halogenated Solvents" carboy.Even if the solvent is non-halogenated (e.g., Methanol), the solute makes the entire mixture halogenated.
          Glassware/Sharps Triple rinse with solvent; dispose of rinsate as above.Decontaminates glass for standard sharps disposal.
          Visual Workflow: Waste Decision Tree

          WasteSegregation Start Input: 2-(4-Bromo-3-methylphenyl) isothiazolidine 1,1-dioxide StateCheck Physical State Check Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath CompatCheck Compatibility Verification (No Oxidizers/Strong Acids) SolidPath->CompatCheck LiquidPath->CompatCheck SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Halogenated' Final Transfer to Central Accumulation Area (90-Day Limit) SolidContainer->Final LiquidContainer Container: Safety Carboy (HDPE/Glass) Label: 'Hazardous Waste - Halogenated Solvent' LiquidContainer->Final CompatCheck->SolidContainer If Solid CompatCheck->LiquidContainer If Liquid

          Figure 1: Decision tree for segregating halogenated sultam waste streams.

          Step-by-Step Disposal Protocol

          Prerequisite: Don appropriate PPE.[1][2][3]

          • Gloves: Nitrile (double-gloved recommended) or Silver Shield (if dissolved in penetrating solvents).

          • Eye Protection: Chemical splash goggles.

          • Respiratory: Work inside a certified chemical fume hood.

          Scenario A: Disposal of Pure Solid
          • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.

          • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][2][3]

          • Labeling: Affix a hazardous waste tag immediately.

            • Constituents: "2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide" (Do not use abbreviations).

            • Hazard Checkbox: Toxic, Irritant.[2][3]

            • Waste Type:Halogenated Organic Solid .

          • Secondary Containment: Place the jar into a secondary bin to capture potential leaks.

          Scenario B: Disposal of Reaction Mixtures (Liquids)
          • Solvent Check: Identify the primary solvent.

          • Consolidation: Pour into the "Halogenated Waste" carboy.

            • Note: Even if the solvent is Acetone (non-halogenated), the presence of the bromo-compound renders the entire mixture a halogenated waste stream for regulatory purposes [1].

          • Log Entry: Record the volume and estimated concentration on the waste log sheet attached to the carboy.

          Emergency Contingencies

          In the event of a spill outside the fume hood, immediate containment is required to prevent migration into floor drains.

          Spill Response Workflow

          SpillResponse Alert 1. Alert Personnel Evacuate Area PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Alert->PPE Contain 3. Containment Use Absorbent Pads/Snake PPE->Contain Collect 4. Collection Scoop into Bag/Jar Contain->Collect Label 5. Labeling 'Debris from Halogenated Spill' Collect->Label

          Figure 2: Workflow for managing spills of halogenated organic solids.

          Decontamination: After removing the bulk solid, wipe the surface with a solvent-dampened towel (e.g., ethanol) followed by a soap-and-water wash. Dispose of all wipes as solid hazardous waste .

          Regulatory Compliance & Data

          EPA/RCRA Considerations

          Under the Resource Conservation and Recovery Act (RCRA), this compound falls under the "Cradle-to-Grave" management system. While it may not have a specific "U" or "P" list code (unless specified in your facility's permit), it must be characterized by its toxicity and halogen content [2].

          Waste Profile Data for Contractors:

          ParameterValue/Description
          Chemical Name 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide
          Waste Class Halogenated Organic
          Halogen Content > 1,000 ppm (Presumed)
          Combustion Byproducts HBr, SOx, NOx, CO, CO2
          DOT Shipping Name Waste Toxic Solids, Organic, n.o.s.[4] (contains brominated sultam)
          UN Number UN 2811 (Generic assignment, verify with EHS)
          Final Disposition

          The ultimate fate of this waste stream is Rotary Kiln Incineration . The facility must be permitted to handle halogenated wastes to ensure the capture of HBr gas via wet scrubbing systems, preventing acid rain formation [3].

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

          • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

          • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.